5-Chloro-4-methyl-2,3-dihydropyridazin-3-one
Description
BenchChem offers high-quality 5-Chloro-4-methyl-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-4-methyl-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-5-methyl-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-3-4(6)2-7-8-5(3)9/h2H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYSTBCKLBQPON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NNC1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301288799 | |
| Record name | 5-Chloro-4-methyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301288799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104566-45-2 | |
| Record name | 5-Chloro-4-methyl-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104566-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-methyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301288799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis Pathway of 5-Chloro-4-methyl-2,3-dihydropyridazin-3-one: A Technical Whitepaper
Executive Summary
The compound 5-chloro-4-methyl-2,3-dihydropyridazin-3-one (CAS: 104566-45-2) is a highly valued heterocyclic intermediate utilized in the design of agrochemicals (such as pyridaben analogs) and advanced pharmaceutical agents, including positron emission tomography (PET) radiotracers targeting mitochondrial complex I. Synthesizing this specific pyridazinone requires rigorous regiocontrol to ensure the precise placement of the methyl and chloro substituents at the C-4 and C-5 positions, respectively.
This whitepaper details a validated, three-stage synthetic pathway: (1) Hydrazone cyclization with a sterically directing protecting group, (2) Regioselective Grignard alkylation, and (3) Lewis acid-mediated deprotection.
Strategic Pathway Design & Mechanistic Causality
To achieve high yield and regiochemical purity, the synthesis avoids direct functionalization of an unprotected pyridazinone, which often leads to poor selectivity and unwanted N-alkylation. Instead, the pathway employs a self-validating protection-alkylation-deprotection sequence.
N-Protection via Steric Shielding
The synthesis begins with the condensation of mucochloric acid and tert-butylhydrazine. The causality behind selecting the bulky tert-butyl group is twofold: it exclusively directs the cyclization to form the 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone isomer, and it serves as a robust protecting group for the N-2 position. Without this protection, the acidic NH proton would rapidly quench the Grignard reagent in the subsequent step, destroying the stoichiometry and halting the reaction1[1].
Regioselective Grignard Alkylation
The critical step is the selective methylation at the C-4 position. The electron-withdrawing nature of the adjacent C-3 carbonyl group highly activates the C-4 position toward nucleophilic attack. When treated with methylmagnesium bromide, the Grignard reagent undergoes an addition-elimination sequence, selectively displacing the C-4 chloride while leaving the C-5 chloride intact 2[2]. The steric bulk of the N-2 tert-butyl group further shields the C-5 position, reinforcing this regioselectivity.
Lewis Acid-Mediated Deprotection
The final transformation requires the cleavage of the N-tert-butyl group. Using a strong Lewis acid such as aluminum chloride (AlCl₃) in a non-polar solvent (toluene) facilitates the generation of a stable tert-butyl cation (which eliminates as isobutylene gas), driving the reaction forward to yield the thermodynamically stable 2,3-dihydropyridazin-3-one core.
Mechanistic rationale governing protection, regioselectivity, and deprotection.
Quantitative Data & Reaction Parameters
The following table summarizes the optimized stoichiometric ratios, conditions, and expected yields for the three-step workflow.
| Step | Transformation | Primary Reagents | Solvent System | Temp (°C) | Expected Yield |
| 1 | Cyclization | Mucochloric acid (1.0 eq), t-Bu-hydrazine HCl (1.0 eq) | Methanol / Water | 15 to 45 | 78 - 85% |
| 2 | Alkylation | Intermediate 1 (1.0 eq), MeMgBr (1.5 - 2.5 eq) | Toluene / Ether | 5 to 25 | 60 - 70% |
| 3 | Deprotection | Intermediate 2 (1.0 eq), AlCl₃ (2.5 eq) | Toluene | 80 to 110 | 80 - 90% |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes analytical checkpoints to ensure intermediate integrity before proceeding.
Step 1: Synthesis of 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone
Methodology:
-
Dissolve 1.0 equivalent of tert-butylhydrazine hydrochloride in a 5% aqueous sodium hydroxide solution.
-
Cool the mixture to 5°C using an ice bath.
-
Prepare a solution of 1.0 equivalent of mucochloric acid in methanol. Add this dropwise to the hydrazine solution, maintaining the internal temperature below 10°C 1[1].
-
Remove the ice bath and stir the reaction mixture at 40–45°C for 5 hours.
-
Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with dichloromethane (DCM).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.
-
Validation Checkpoint: The product should crystallize as a pale yellow solid. Verify via melting point (expected 63–65°C) and TLC (Hexane:EtOAc 4:1).
Step 2: Synthesis of 2-tert-butyl-5-chloro-4-methyl-3(2H)-pyridazinone
Methodology:
-
In an oven-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone in anhydrous toluene (or ether).
-
Cool the solution to 5°C.
-
Slowly add 1.5 to 2.5 equivalents of methylmagnesium bromide (3M solution in ether) dropwise over 20 minutes to control the exothermic addition 3[3].
-
Allow the reaction to warm to room temperature and stir for 1.5 hours 2[2].
-
Carefully quench the unreacted Grignard reagent by pouring the mixture into an ice-cold solution of 10% hydrochloric acid.
-
Separate the organic layer, wash with 10% NaOH followed by water, and dry over anhydrous Na₂SO₄.
-
Purify via silica gel flash chromatography (eluting with Hexane:Acetone 15:1).
-
Validation Checkpoint: Confirm regioselectivity via ¹H NMR (CDCl₃). Look for the distinct methyl singlet at ~2.23 ppm and the tert-butyl singlet at ~1.63 ppm3[4].
Step 3: Deprotection to 5-Chloro-4-methyl-2,3-dihydropyridazin-3-one
Methodology:
-
Dissolve 1.0 equivalent of 2-tert-butyl-5-chloro-4-methyl-3(2H)-pyridazinone in anhydrous toluene.
-
Add 2.5 equivalents of anhydrous aluminum chloride (AlCl₃) in a single portion under vigorous stirring.
-
Heat the reaction mixture to reflux (approx. 110°C) for 2–3 hours. The evolution of isobutylene gas will be observed.
-
Cool the mixture to room temperature and carefully quench by pouring over crushed ice.
-
Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
Recrystallize the crude product from ethanol to yield pure 5-chloro-4-methyl-2,3-dihydropyridazin-3-one.
-
Validation Checkpoint: ¹H NMR should show the complete disappearance of the 9-proton tert-butyl singlet at ~1.63 ppm and the appearance of a broad NH peak. LC-MS should confirm the target mass (MW: 144.56 g/mol ).
Three-step synthetic workflow for 5-chloro-4-methyl-2,3-dihydropyridazin-3-one.
References
- Contrast agents for myocardial perfusion imaging (US Patent 7344702B2). Details the regioselective Grignard alkylation for 2-tert-butyl-4-methyl-5-chloro 3(2H)-pyridazinone.
- Pyridazinone derivatives, preparation thereof, and insecticidal compositions (US Patent 4874861A). Outlines Grignard reagent preparation and analytical NMR data for the protected intermediate.
- Process for producing 2-tert.-butyl-4,5-dichloro-3(2H)-pyridazinone (EP Patent 0169375A2). Describes the optimized cyclization of mucochloric acid with tert-butylhydrazine.
Sources
- 1. EP0169375A2 - Process for producing 2-tert.-butyl-4,5-dichloro-3(2H)-pyridazinone - Google Patents [patents.google.com]
- 2. US7344702B2 - Contrast agents for myocardial perfusion imaging - Google Patents [patents.google.com]
- 3. US4874861A - Pyridazinone derivatives, preparation thereof, and insecticidal, acaricidal, nematicidal, fungicidal compositions - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Pyridazinone Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities of Pyridazinone Derivatives
Introduction: The Enduring Relevance of the Pyridazinone Core
The pyridazinone nucleus, a six-membered diazine ring bearing a carbonyl group, represents a cornerstone in medicinal chemistry. Its inherent structural features, including the presence of two adjacent nitrogen atoms, impart a unique electronic and conformational profile. This, in turn, allows for versatile molecular interactions with a wide array of biological targets. The "tunability" of the pyridazinone scaffold, through substitution at various positions, has enabled the generation of vast chemical libraries, leading to the discovery of compounds with a remarkable spectrum of pharmacological activities. This guide provides a comprehensive overview of the key biological activities of pyridazinone derivatives, delving into their mechanisms of action, providing field-proven experimental protocols for their evaluation, and presenting a comparative analysis of their potency.
Cardiovascular Applications: Modulating Cardiac and Vascular Function
Pyridazinone derivatives have a rich history in the development of cardiovascular agents, particularly as cardiotonics and antihypertensives. Their ability to influence cardiac contractility and vascular tone has led to the development of clinically significant molecules.
Cardiotonic Activity: Enhancing Myocardial Performance
A significant class of pyridazinone derivatives exhibits positive inotropic effects, meaning they increase the force of heart muscle contraction. This is particularly valuable in the management of heart failure.
Mechanism of Action: A Dual Approach
The primary mechanism for the cardiotonic effects of many pyridazinone derivatives is the inhibition of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cardiac myocytes.[1] Inhibition of PDE3 leads to an accumulation of intracellular cAMP. This, in turn, activates protein kinase A (PKA), which phosphorylates several key proteins involved in calcium handling and myofilament sensitivity, ultimately leading to enhanced contractility.
A notable example is Levosimendan, which, in addition to PDE3 inhibition at higher concentrations, also acts as a calcium sensitizer at lower concentrations.[2] It binds to cardiac troponin C in a calcium-dependent manner, stabilizing the Ca2+-troponin C complex and enhancing the contractile response for a given calcium concentration.[3][4] This dual mechanism of PDE3 inhibition and calcium sensitization offers a more efficient and potentially safer inotropic effect compared to agents that solely increase intracellular calcium, which can lead to arrhythmias and increased myocardial oxygen demand.[5]
Caption: Mechanism of Cardiotonic Pyridazinones
Experimental Protocol: In Vitro Assessment of Cardiotonic Activity (Straub's Perfusion Method)
This classic method provides a robust and reliable means to assess the direct effects of compounds on the contractility of an isolated heart.[6]
-
Animal Preparation: Humanely euthanize a frog or toad and immediately expose the heart.
-
Heart Isolation: Carefully dissect the heart and mount it on a Straub cannula.
-
Perfusion Setup: Perfuse the heart with a suitable physiological salt solution (e.g., Ringer's solution) maintained at a constant temperature and oxygenation.
-
Recording: Connect the apex of the ventricle to a force-displacement transducer to record the amplitude and frequency of contractions on a kymograph or a digital data acquisition system.
-
Compound Administration: After a stabilization period, introduce the pyridazinone derivative into the perfusion fluid at varying concentrations.
-
Data Analysis: Measure the changes in the force of contraction (amplitude) and heart rate. Calculate the percentage change from the baseline for each concentration and determine the EC50 value.
| Compound/Derivative | Cardiotonic Activity (EC50/Activity) | Reference |
| Levosimendan | Positive inotropic and vasodilatory actions | [5] |
| 2,3-dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl) benzamide (1c) | Clear cardiotonic effect | [6] |
| 4-amino-3-methyl-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl) phenyl)benzamide (1d) | Clear cardiotonic effect | [6] |
| 3-methyl-4-nitro-N-(4-(6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl)benzamide (2a) | Clear cardiotonic effect | [6] |
| 4-amino-3-methyl -N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl) benzamide (2d) | Clear cardiotonic effect | [6] |
Antihypertensive Activity: Promoting Vasodilation
Many pyridazinone derivatives exhibit antihypertensive properties by inducing vasodilation, the widening of blood vessels, which leads to a decrease in blood pressure.[7][8][9]
Mechanism of Action: Multiple Pathways to Relaxation
The vasodilatory effects of pyridazinone derivatives can be attributed to several mechanisms:
-
PDE3 Inhibition in Vascular Smooth Muscle: Similar to their action in the heart, pyridazinones can inhibit PDE3 in vascular smooth muscle cells. This leads to increased cAMP levels, which in turn promotes relaxation.[1]
-
Opening of ATP-Sensitive Potassium (K-ATP) Channels: Some derivatives, like Levosimendan, can open K-ATP channels in vascular smooth muscle.[4] This leads to hyperpolarization of the cell membrane, which closes voltage-gated calcium channels, reduces intracellular calcium, and causes vasodilation.
-
Direct Relaxation of Vascular Smooth Muscle: Certain pyridazinone derivatives have been shown to directly relax vascular smooth muscle, independent of PDE inhibition or K-ATP channel opening, suggesting other, yet to be fully elucidated, mechanisms.[10]
Experimental Protocol: In Vivo Antihypertensive Activity (Tail-Cuff Method in Rats)
This non-invasive method is widely used for routine blood pressure monitoring in rodent models of hypertension.[8]
-
Animal Acclimatization: Acclimatize rats to the restraining device and the tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.
-
Blood Pressure Measurement: Place the conscious rat in a restrainer and position an inflatable cuff and a sensor over the tail.
-
Compound Administration: Administer the pyridazinone derivative orally or via injection.
-
Data Collection: Measure the systolic blood pressure at predetermined time intervals after compound administration.
-
Data Analysis: Calculate the mean arterial blood pressure and the percentage reduction from the baseline. Determine the ED50 value for the antihypertensive effect.
| Compound/Derivative | Antihypertensive Activity (% Reduction in MABP/ED50) | Reference |
| 7-(biphenyl-4-yl)-3,4,8,9-tetrahydro-2H-pyridazino[1,6-a][3][11][12]triazin-2-imine (4p) | Showed highly significant reduction in MABP | [13] |
| 6-(p-Ethylphenyl)-2-(piperazin-1-ylmethyl)-4,5-dihydropyridazin-3(2H)-one (vj6) | 42.04% reduction in MABP | [8] |
| 6-Anisyl-2-(1,2,4-triazolin-1-ylmethyl)-4,5-dihydropyridazin-3(2H)-one (vj4) | 40.88% reduction in MABP | [8] |
| 6-Anisyl-2-(piperazin-1-ylmethyl)-4,5-dihydropyridazin-3(2H)-one (vj5) | 40.98% reduction in MABP | [8] |
Anti-inflammatory and Analgesic Properties: Targeting the Arachidonic Acid Cascade
Pyridazinone derivatives have emerged as a promising class of non-steroidal anti-inflammatory drugs (NSAIDs) with potent analgesic and anti-inflammatory activities.[14][15] A key advantage of many of these compounds is their reduced gastrointestinal side effects compared to traditional NSAIDs.[16]
Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism underlying the anti-inflammatory and analgesic effects of many pyridazinone derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[12][17][18] The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is inducible and its expression is upregulated at sites of inflammation. By selectively inhibiting COX-2, these pyridazinone derivatives can effectively reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[18]
Caption: Mechanism of COX-2 Inhibiting Pyridazinones
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
This is a widely used and well-characterized model of acute inflammation.
-
Animal Grouping: Divide rats into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: Administer the pyridazinone derivative orally or intraperitoneally to the test groups.
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group and determine the ED50 value.
Experimental Protocol: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test in Mice)
This is a classic and sensitive test for peripherally acting analgesics.
-
Animal Grouping: Divide mice into control, standard (e.g., aspirin), and test groups.
-
Compound Administration: Administer the pyridazinone derivative orally or intraperitoneally to the test groups.
-
Induction of Writhing: After a defined period (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally into each mouse.
-
Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a set period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group and determine the ED50 value.[19]
| Compound/Derivative | Anti-inflammatory/Analgesic Activity (IC50/ED50/SI) | Reference |
| Compound 3g | COX-2 IC50: 43.84 nM, SI: 11.51 | [17] |
| Compound 6b | COX-2 IC50: 0.18 µM, SI: 6.33 | [12] |
| Compound 5a | COX-2 IC50: 0.77 µM, SI: 16.70 | [20] |
| Compound 5f | COX-2 IC50: 1.89 µM, SI: 13.38 | [20] |
| N2-{2-[4-aryl(benzyl)-1-piperazinyl(piperidinyl)]ethyl}pyrrolo[3,4-d]pyridazinones (4) | ED50 (writhing test): 0.04 to 11 mg/kg | [19] |
| 4-(4-methoxyphenyl)-2-(2-(4-phenylpiperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one (17) | Good affinity and remarkable selectivity for COX-2 | [16] |
Anticancer Activity: A Multi-pronged Attack on Tumor Growth
The pyridazinone scaffold has proven to be a fertile ground for the discovery of novel anticancer agents.[21][22][23][24] Derivatives have been developed that target various hallmarks of cancer, including angiogenesis, cell proliferation, and survival.
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of pyridazinone derivatives is often attributed to their ability to inhibit key protein kinases involved in cancer progression. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[21][25][26] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to a reduction in tumor growth and metastasis.
Other pyridazinone derivatives have been shown to target other kinases, such as Epidermal Growth Factor Receptor (EGFR), and to induce apoptosis (programmed cell death) through the upregulation of pro-apoptotic genes like p53 and Bax, and the downregulation of anti-apoptotic genes like Bcl-2.[21][23]
Caption: Mechanism of VEGFR-2 Inhibiting Pyridazinones
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyridazinone derivative for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[27]
| Compound/Derivative | Anticancer Activity (IC50/GI50) | Cell Line(s) | Reference |
| Compound 17a | Best VEGFR-2 inhibitory activity | - | [21] |
| Compound 10l | GI50: 1.66–100 µM | Melanoma, NSCLC, Prostate, Colon | [21] |
| Compound 5d | IC50: 9.46, 7.45 & 5.92 μM | PC-3, Caco-2, MDA-231 | [23] |
| Compound 4a | IC50: 11.17, 13.80 & 7.92 μM | PC-3, Caco-2, MDA-231 | [23] |
| Compound 10 | IC50: 4.25 µM | HepG2 | [26] |
| Compound 65 | CC50: < 22 µM | Various breast cancer cell lines | [27] |
Conclusion: A Scaffold with a Bright Future
The pyridazinone core continues to be a highly valuable scaffold in the design and development of new therapeutic agents. Its versatility has allowed for the creation of derivatives with a wide range of biological activities, addressing critical unmet medical needs in cardiovascular disease, inflammation, pain, and oncology. The ongoing exploration of this "wonder nucleus" promises to yield even more potent and selective drug candidates in the future. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of pyridazinone derivatives.
References
-
Edes I, Kiss E, Kitada Y, Powers FM, Papp JG, Kranias EG. Effects of levosimendan, a cardiotonic agent targeted to troponin c, on cardiac function and on phosphorylation and ca2+ sensitivity of cardiac myofibrils and sarcoplasmic reticulum in guinea pig heart. Circulation Research. 1995; 77: 107-113. [Link]
-
Papp Z, Édes I, Fruhwald S, De Hert SG, Salmenperä M, Leppikangas H, et al. Levosimendan: molecular mechanisms and clinical implications: consensus of experts on the mechanisms of action of levosimendan. International journal of cardiology. 2012;159(2):82-7. [Link]
-
Wikipedia contributors. Levosimendan. Wikipedia, The Free Encyclopedia. [Link]
-
Abdel-Maksoud, M. S., et al. New Pyridazine Derivatives as Selective COX-2 Inhibitors and Potential Anti-inflammatory Agents; Design, Synthesis and Biological Evaluation. ResearchGate. [Link]
-
Hassan, M. A., et al. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. PubMed. [Link]
-
Synapse. What is Levosimendan used for?. Patsnap. [Link]
-
Mohamed, M. F. A., et al. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Publishing. [Link]
-
Figgitt, D. P., & Gillies, P. S. Levosimendan. Drugs. 2002;62(15):2277-305. [Link]
-
Malinka, W., et al. Derivatives of pyrrolo[3,4-d]pyridazinone, a new class of analgesic agents. PubMed. [Link]
-
El-Sayed, N. N. E., et al. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. [Link]
-
El-Naggar, A. M., et al. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. [Link]
-
El-Sayed, N. N. E., et al. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. ResearchGate. [Link]
-
Yilmaz, I., et al. Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies. Wiley Online Library. [Link]
-
El-Naggar, A. M., et al. Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations. PubMed. [Link]
-
Le Cabec, A., et al. Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. MDPI. [Link]
-
Abida, et al. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
Asif, M. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. JSciMed Central. [Link]
-
El-Naggar, A. M., et al. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PMC. [Link]
-
Gutierrez, D. A., et al. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. ResearchGate. [Link]
-
Asif, M. General study of pyridazine compounds against cyclooxygenase enzyme and their relation with analgesic, anti-inflammatory and. Drug Development and Therapeutics. [Link]
-
Abdel-Maksoud, M. S., et al. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. PMC. [Link]
-
Rathish, I. G., et al. Synthesis, Analgesic, and Anti-Inflammatory Activities of [6-(3,5-Dimethyl-4-Chloropyrazole-1-yl)-3(2H)-Pyridazinon-2-yl]Acetamides. ResearchGate. [Link]
-
Kajioka, M., et al. Studies on pyridazinone derivatives. XVI. Analgesic-antiinflammatory activities of 3(2H)-pyridazinone derivatives. PubMed. [Link]
-
Gökçe, M., et al. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. [Link]
-
Barlocco, D., et al. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. [Link]
-
Dogruer, D. S., et al. Synthesis and Analgesic and Anti-Inflammatory Activity of New Pyridazinones. TÜBİTAK Academic Journals. [Link]
-
Asif, M. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]
-
Wang, T., et al. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. PubMed. [Link]
-
Siddiqui, A. A., et al. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives. PubMed. [Link]
-
Zhang, M. R., et al. Synthesis and Biological Evaluation of Pyridazinone Analogues as Potential Cardiac Positron Emission Tomography Tracers. ResearchGate. [Link]
-
El-Gohary, N. S., et al. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. PubMed. [Link]
-
Jakhmola, V., et al. SYNTHESIS, CHARACTERIZATION AND ANTIHYPERTENSIVE ACTIVITY OF PYRIDAZINONE DERIVATIVES. Indo American Journal of Pharmaceutical Research. [Link]
-
Zhang, M. R., et al. Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. PubMed. [Link]
-
Monge, A., et al. Antihypertensive activity of 3-hydrazinocycloheptyl[1,2-c]pyridazine and its hydrazone derivatives. PubMed. [Link]
-
Siddiqui, A. A., et al. Design, synthesis and antihypertensive screening of novel pyridazine substituted s-triazin-2-imine/one/thione derivatives. ResearchGate. [Link]
-
Siddiqui, A. A., et al. Design, synthesis and antihypertensive screening of novel pyridazine substituted s-triazin-2-imine/one/thione derivatives. Taylor & Francis Online. [Link]
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. ovid.com [ovid.com]
- 3. Levosimendan: pharmacology, mechanisms of action and current uses. Review [medigraphic.com]
- 4. What is Levosimendan used for? [synapse.patsnap.com]
- 5. Pharmacology of levosimendan: inotropic, vasodilatory and cardioprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iajpr.com [iajpr.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Pyridazine derivatives. XI: Antihypertensive activity of 3-hydrazinocycloheptyl[1,2-c]pyridazine and its hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Levosimendan - Wikipedia [en.wikipedia.org]
- 12. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 15. ddtjournal.net [ddtjournal.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Derivatives of pyrrolo[3,4-d]pyridazinone, a new class of analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 5-Chloro-4-methyl-2,3-dihydropyridazin-3-one: Synthesis, Properties, and Therapeutic Potential
Executive Summary: The pyridazinone nucleus is a privileged scaffold in medicinal chemistry, renowned for conferring a vast spectrum of biological activities to its derivatives, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This guide provides an in-depth technical overview of a specific, yet underexplored member of this class: 5-Chloro-4-methyl-2,3-dihydropyridazin-3-one. While this compound is not extensively cataloged in public databases, its structure represents a valuable platform for chemical and pharmacological exploration. This document, intended for researchers, chemists, and drug development professionals, synthesizes established principles of pyridazinone chemistry to project the synthesis, reactivity, and potential applications of this target molecule. We will detail robust synthetic protocols, explore mechanistic pathways, and discuss the therapeutic hypotheses grounded in the well-documented activities of structurally related analogs.
Introduction to the Pyridazinone Scaffold
The Role of Nitrogen Heterocycles in Drug Discovery
Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with nitrogen-containing rings forming the core of a significant percentage of all FDA-approved drugs. Their structural complexity, ability to engage in hydrogen bonding, and capacity to modulate physicochemical properties make them ideal for interacting with biological targets.[4]
The Pyridazinone Core: A "Wonder Nucleus"
The pyridazin-3(2H)-one ring, a six-membered heterocycle with two adjacent nitrogen atoms and a ketone functionality, is often termed a "wonder nucleus" due to the sheer breadth of its pharmacological applications.[2][4] The electronic arrangement and the presence of hydrogen bond donors and acceptors allow pyridazinone-based molecules to serve as potent ligands for a wide array of enzymes and receptors. Marketed drugs like Emorfazone (an analgesic and anti-inflammatory agent) underscore the clinical viability of this scaffold.[5] Derivatives have been extensively investigated for their roles as:
The specific compound, 5-Chloro-4-methyl-2,3-dihydropyridazin-3-one, combines the core pyridazinone structure with key substituents—a chloro group at an electronically active position and a methyl group—that are expected to modulate its biological and chemical profile significantly.
Molecular Identity and Physicochemical Properties
IUPAC Nomenclature and Structural Elucidation
The formal IUPAC name for the target compound is 5-Chloro-4-methyl-4,5-dihydropyridazin-3(2H)-one . The "2,3-dihydro" designation in the topic title is synonymous with the "4,5-dihydro" nomenclature for this specific ring system, indicating saturation between the respective carbon atoms. As of this writing, a unique CAS number has not been assigned in major chemical databases, suggesting it is a novel or non-commercial entity.
Caption: Molecular Structure of 5-Chloro-4-methyl-4,5-dihydropyridazin-3(2H)-one.
Physicochemical Data
Quantitative experimental data for this specific molecule is not publicly available. The following table summarizes its theoretical properties and provides experimental data for a structurally related compound for comparative purposes.
| Property | Value for 5-Chloro-4-methyl-2,3-dihydropyridazin-3-one | Reference Compound Data |
| Molecular Formula | C₅H₇ClN₂O | C₆H₇ClN₂O₂ |
| Molecular Weight | 146.58 g/mol | 174.58 g/mol |
| IUPAC Name | 5-Chloro-4-methyl-4,5-dihydropyridazin-3(2H)-one | 5-chloro-4-methoxy-2-methylpyridazin-3-one[9] |
| CAS Number | Not Assigned | 77541-59-4[9] |
| Physical Form | Predicted: Solid | Solid |
| Melting Point | Not Determined | ~204-206 °C (for 4,5-Dichloro-3(2H)-pyridazinone) |
| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF, Alcohols) | Moderately soluble in organic solvents[9] |
Synthesis and Mechanistic Insights
The most reliable and versatile method for constructing the 4,5-dihydropyridazin-3(2H)-one core is the cyclocondensation of a γ-ketoacid with hydrazine.[10][11] This approach offers high yields and operational simplicity.
Retrosynthetic Analysis
The logical disconnection for the target molecule involves breaking the two C-N bonds formed during the final cyclization step, revealing hydrazine and a suitable γ-ketoacid precursor.
Caption: Retrosynthetic pathway for the target pyridazinone.
Recommended Synthetic Protocol
This protocol is a robust, two-step process starting from a commercially available precursor, leading to the target molecule.
Step 1: Synthesis of 3-Chloro-2-methyl-4-oxopentanoic acid
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM).
-
Acylation: Cool the suspension to 0 °C in an ice bath. Add a solution of methylsuccinic anhydride (1.0 eq) in DCM dropwise.
-
Reaction: After addition, add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 4-6 hours.
-
Workup: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude γ-ketoacid.
Step 2: Cyclocondensation to form 5-Chloro-4-methyl-2,3-dihydropyridazin-3-one
-
Setup: In a round-bottom flask, dissolve the crude 3-chloro-2-methyl-4-oxopentanoic acid (1.0 eq) from Step 1 in absolute ethanol or glacial acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.
-
Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-100 °C) for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Causality: Heating is essential to overcome the activation energy for the intramolecular nucleophilic attack of the distal nitrogen onto the carboxylic acid, leading to ring closure and elimination of water.[10]
-
-
Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume in vacuo until precipitation occurs.
-
Purification: Wash the crude solid with cold water, followed by a small amount of cold ethanol to remove residual hydrazine. Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure compound.
General Reaction Mechanism
The formation of the pyridazinone ring proceeds via an initial formation of a hydrazone, followed by an intramolecular cyclization.
Sources
- 1. scispace.com [scispace.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. sarpublication.com [sarpublication.com]
- 4. mdpi.com [mdpi.com]
- 5. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and AntiInflammatory Activity [jscimedcentral.com]
- 6. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Chloridazon (Ref: BAS 119H) [sitem.herts.ac.uk]
- 9. evitachem.com [evitachem.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Redirecting [linkinghub.elsevier.com]
The Pyridazinone Pharmacophore: A Technical Guide to Therapeutic Target Engagement
Topic: Potential Therapeutic Targets of Pyridazinone Compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazinone scaffold, particularly the 3(2H)-pyridazinone tautomer, represents a "privileged structure" in medicinal chemistry due to its ability to serve as a bioisostere for diverse heterocyclic cores (e.g., carboxylates, lactones, phenyl rings). This guide analyzes the primary therapeutic targets of pyridazinone derivatives—spanning cardiovascular modulation, anti-inflammatory signaling, and oncology—and provides actionable experimental frameworks for validating these interactions.
The Structural Basis of Target Promiscuity
The 3(2H)-pyridazinone ring is characterized by a hydrazine moiety (
-
Hydrogen Bonding Donor/Acceptor: The lactam motif (
) mimics the peptide bond, allowing critical interactions with serine/threonine proteases and kinase hinge regions. -
Rigid Geometry: The planar ring facilitates
-stacking interactions with aromatic residues (Phe, Tyr, Trp) in binding pockets. -
Tautomeric Equilibrium: While the lactam form predominates, the potential for lactim tautomerism allows for specific dipole alignments in polar cavities.
Cardiovascular Targets: Hemodynamic Modulation
Pyridazinones have achieved clinical success primarily as positive inotropes and vasodilators. The mechanism is often dual-faceted, involving calcium sensitization and phosphodiesterase (PDE) inhibition.
Calcium Sensitization (Troponin C)
Lead Compound: Levosimendan
Mechanism: Unlike traditional inotropes (e.g., catecholamines) that increase intracellular
-
Causality: Binding stabilizes the
-saturated conformation of cTnC, prolonging actin-myosin cross-bridging during systole without impairing diastolic relaxation (lusitropy). -
Therapeutic Outcome: Increased stroke volume in decompensated heart failure without increasing myocardial oxygen demand.
Phosphodiesterase III (PDE3) Inhibition
Target: PDE3A (Myocardium) and PDE3B (Vascular Smooth Muscle). Mechanism: Pyridazinones mimic the purine ring of cAMP. By competitively inhibiting PDE3, they prevent cAMP hydrolysis.
-
In Cardiomyocytes: Elevated cAMP
PKA activation Phosphorylation of -type channels Increased contractility. -
In Smooth Muscle: Elevated cAMP
PKA activation MLCK inhibition Vasodilation.
ATP-Sensitive Potassium Channels ( )
Levosimendan-like pyridazinones act as
Caption: Dual hemodynamic regulation by pyridazinones via Troponin C sensitization and PDE3 inhibition.
Inflammatory & Analgesic Targets: The COX/PDE4 Axis
Pyridazinones serve as effective bioisosteres for the lactone ring found in "coxib" drugs (e.g., rofecoxib), offering improved gastric safety profiles.
Cyclooxygenase-2 (COX-2)
Target: COX-2 hydrophobic side pocket. Mechanism: Vicinally disubstituted pyridazinones (e.g., 4,5- or 5,6-substituted) fit into the COX-2 active site. The pyridazinone carbonyl forms H-bonds with Arg120 , while the phenyl substituents occupy the hydrophobic pocket.
-
Selectivity: The larger volume of the pyridazinone scaffold exploits the larger isoleucine-to-valine exchange in the COX-2 active site (compared to COX-1), conferring high selectivity (Selectivity Index > 200).
-
Lead Compound: Emorfazone (Analgesic/Anti-inflammatory).[1]
Phosphodiesterase 4 (PDE4)
Target: PDE4B (Inflammatory cells: Neutrophils, Macrophages).
Mechanism: Inhibition of PDE4 suppresses the release of TNF-
Oncology Targets: Kinase & DNA Repair
The most rapidly evolving application of pyridazinones is in targeted cancer therapy, acting as Type II kinase inhibitors and PARP inhibitors.
c-Met Tyrosine Kinase
Target: Hepatocyte Growth Factor Receptor (c-Met). Mechanism: Pyridazinones act as ATP-competitive inhibitors.[2][3]
-
Binding Mode: The lactam nitrogen and carbonyl oxygen function as a donor-acceptor pair, forming hydrogen bonds with the hinge region residues (e.g., Met1160 ).
-
DFG Motif: The scaffold orients substituents to interact with Asp1222 of the DFG motif, locking the kinase in an inactive conformation.
Poly (ADP-ribose) Polymerase (PARP)
Target: PARP-1/2.
Mechanism: Pyridazinones mimic the nicotinamide moiety of
-
Relevance: They are bioisosteres of the phthalazinone core found in Olaparib.
-
Synthetic Lethality: In BRCA-mutated tumors, pyridazinone-based inhibition of PARP prevents single-strand break repair, leading to double-strand breaks and apoptosis.
Table 1: Comparative Profile of Pyridazinone Therapeutic Targets
| Target Class | Specific Target | Lead/Ref Compound | Mechanism of Action | Primary Indication |
| Cardiovascular | Troponin C / PDE3 | Levosimendan | Decompensated Heart Failure | |
| Inflammation | COX-2 | Emorfazone | Prostaglandin synthesis inhibition | Analgesia, Rheumatoid Arthritis |
| Inflammation | PDE4B | AA-501 | TNF- | Asthma, COPD |
| Oncology | c-Met | Pyridazinone analogs | Type II Kinase Inhibition (ATP competitive) | Gastric/Lung Cancer |
| Oncology | PARP-1 | Olaparib analogs | Ovarian/Breast Cancer |
Experimental Validation Framework
Protocol 1: PDE Inhibition Assay (Scintillation Proximity)
To validate PDE3/PDE4 targeting capability.
Principle: Measures the hydrolysis of
-
Enzyme Prep: Isolate PDE3A (from bovine heart) or PDE4B (recombinant). Dilute in assay buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM
, 1.7 mM EGTA). -
Compound Incubation:
-
Prepare serial dilutions of the pyridazinone derivative in DMSO.
-
Add 10
compound to 96-well plate. -
Add 50
enzyme solution. Incubate 15 min at 30°C.
-
-
Substrate Addition: Add 40
-cAMP (approx. 0.05 ). Final cAMP concentration should be near (approx 1 ). -
Reaction: Incubate 20 min at 30°C.
-
Termination: Add 50
SPA beads (suspended in 18 mM ) to stop reaction and bind product. -
Quantification: Allow beads to settle (30 min). Read on a MicroBeta counter.
-
Analysis: Calculate
using non-linear regression (Sigmoidal dose-response).
Protocol 2: Molecular Docking Workflow (c-Met Focus)
To predict binding affinity and SAR optimization.
Software: AutoDock Vina or Schrödinger Glide.
-
Protein Prep:
-
Retrieve PDB structure 3LQ8 (c-Met complex).
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and compute Gasteiger charges.
-
Critical Step: Define the grid box centered on Met1160 (hinge) and Asp1222 (DFG-motif).
-
-
Ligand Prep:
-
Draw pyridazinone derivatives in ChemDraw.
-
Convert to 3D (PDBQT format).
-
Energy minimize (MMFF94 force field).
-
-
Docking Execution:
-
Run rigid docking (protein rigid, ligand flexible).
-
Set exhaustiveness to 8-16.
-
-
Scoring & Visualization:
-
Filter poses by Binding Energy (
kcal/mol). -
Validation Criteria: Look for H-bond formation between the pyridazinone carbonyl and the backbone NH of Met1160.
-
Caption: Iterative workflow for validating pyridazinone therapeutic targets from computation to cellular assay.
References
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review. SAR Publication. [Link]
-
Levosimendan: Mechanism of Action and Clinical Application. Wikipedia / DrugBank. [Link]
-
Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold. MDPI Molecules. [Link]
-
Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. European Journal of Medicinal Chemistry. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. NIH / PMC. [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology. [Link]
Sources
- 1. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering the Pyridazinone Scaffold: A Comprehensive Guide to Structure-Activity Relationships and Synthetic Methodologies
Executive Summary
The 3(2H)-pyridazinone ring has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Characterized by a six-membered heterocyclic core containing two adjacent nitrogen atoms and a carbonyl group, this scaffold offers a versatile platform for molecular modulation. By systematically altering substituents at the 2, 4, 5, and 6 positions, researchers can fine-tune the physicochemical properties of the molecule to target diverse biological pathways, ranging from phosphodiesterase (PDE) inhibition to cyclooxygenase-2 (COX-2) antagonism and antimicrobial activity[1][2].
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of substituted pyridazinones, elucidating the mechanistic causality behind specific functional group modifications. Furthermore, it details field-proven, self-validating synthetic protocols to equip drug development professionals with the tools necessary to synthesize and evaluate these potent derivatives.
Pharmacophore Mechanics & Biological Targets
The inherent bioactivity of the pyridazinone core stems from its unique electronic distribution. The lactam moiety (N2–C3=O) acts as a highly effective hydrogen-bond donor/acceptor system, while the aromatic nature of the ring facilitates
One of the most extensively studied applications of pyridazinones is the inhibition of cyclic nucleotide phosphodiesterases (PDEs), specifically PDE3 and PDE4. These enzymes are responsible for hydrolyzing the intracellular secondary messenger cAMP into inactive 5'-AMP. By inhibiting PDE4, pyridazinones elevate cAMP levels, activating Protein Kinase A (PKA) and triggering a robust anti-inflammatory response crucial for treating respiratory diseases like asthma and COPD[4].
Pyridazinone-mediated PDE4 inhibition blocking cAMP hydrolysis.
Target-Specific Structure-Activity Relationships (SAR)
PDE3 vs. PDE4 Selectivity
The structural determinants for PDE isozyme selectivity are heavily dictated by substitutions at the N2 and C6 positions of the pyridazinone ring:
-
N2 (Lactam Nitrogen) Modifications: For potent PDE3 inhibition, an unsubstituted N2 proton is generally required. This proton acts as a critical hydrogen-bond donor to specific catalytic residues (e.g., His961 or Gln1001 in PDE3A)[3]. Conversely, introducing a bulky, hydrophobic alkyl or aryl group at the N2 position abolishes this H-bond donor capacity, drastically reducing PDE3 affinity. However, this exact modification strongly drives selectivity toward PDE4, as the PDE4 binding pocket contains a lipophilic sub-pocket that favorably accommodates these hydrophobic appendages[5].
-
C4 and C5 Substitutions: Functionalizing the 4-position with aryl or alkylamines (such as pyridine or quinoline derivatives) has been shown to yield PDE4B1 inhibitors with sub-nanomolar potency (IC50 = 0.36–26.45 nM). The bulkiness at C4 forces the molecule into a highly specific conformational pose that maximizes interaction with the PDE4 active site[4].
-
C6 Substitutions: The presence of an aryl or heteroaryl group at C6 is universally critical. This aromatic ring engages in essential
stacking interactions with hydrophobic residues (such as Phe1004) across multiple PDE targets[3].
Anti-Inflammatory and Antimicrobial Profiling
Beyond PDEs, 6-phenyl-3(2H)-pyridazinones exhibit profound anti-inflammatory properties by acting as N-formyl peptide receptor (FPR) agonists and COX-2 inhibitors. SAR studies indicate that 2-substituted 4,5-dihalo-pyridazinones possess high analgesic activity while bypassing the common ulcerogenic side effects associated with traditional NSAIDs[1][2].
In antimicrobial applications, hydrolyzing ester derivatives of 4-(aryl)-6-phenylpyridazin-3(2H)-ones into their corresponding carboxylic acids significantly enhances antibacterial efficacy. Specific acid derivatives have demonstrated potent Minimum Inhibitory Concentrations (MIC) between 3.74–8.92 µM against Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa[6].
Quantitative SAR Data Summary
| Compound Class / Scaffold | Position Substituted | Substituent Type | Primary Biological Target | Potency / Pharmacological Effect |
| 5-acetyl-2-ethyl-6-phenyl-3(2H)-pyridazinones | C4 | Pyridine / Quinoline amines | PDE4B1 | Sub-nanomolar inhibition (IC50 = 0.36–26.45 nM)[4]. |
| 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones | N2 | Hydrophobic alkyl group | PDE4 | High PDE4 selectivity; abolishes PDE3 affinity[5]. |
| 6-phenyl-4,5-dihydro-3(2H)-pyridazinones | C4, C5 | Dihalo (e.g., Cl, Br) | COX-2 / FPR | High analgesic activity; negligible ulcerogenicity[1][2]. |
| 4-(aryl)-6-phenylpyridazin-3(2H)-ones | C4 | Aryl (with Cl, F) | Bacterial Cell Wall / Ribosomes | Potent antibacterial (MIC = 3.74–8.92 µM against MRSA)[6]. |
Synthetic Methodologies: Rational Design & Execution
To explore the SAR of pyridazinones, a robust, high-yield synthetic route is required. Traditional methods involve multi-step extractions that suffer from product loss. The following protocol utilizes an optimized one-pot synthesis approach, maximizing atom economy and minimizing solvent waste[7].
One-pot synthetic workflow for 6-substituted 3(2H)-pyridazinones.
Protocol: One-Pot Synthesis of 6-(Substituted Phenyl)-3(2H)-Pyridazinones
This methodology establishes a self-validating system where the completion of each mechanistic step can be visually or chromatographically confirmed before proceeding.
Step 1: Aldol Condensation (Intermediate Formation)
-
Reagents: Combine 3 mmol of a substituted acetophenone (e.g., methoxy acetophenone) and 3 mmol of glyoxylic acid in a reaction vessel.
-
Catalysis: Add 3 mL of glacial acetic acid. Causality: Acetic acid acts as both the solvent and the acid catalyst. It promotes the enolization of the acetophenone, facilitating a nucleophilic attack on the highly electrophilic aldehyde carbon of glyoxylic acid[7].
-
Reaction: Heat the mixture in a reactor at 120 °C for 3 hours.
-
Validation: Monitor the formation of the oxobutanoic acid intermediate via TLC (Hexane:EtOAc 7:3). The disappearance of the acetophenone spot validates the completion of the C-C bond formation.
Step 2: Hydrazinolysis and Intramolecular Cyclization
-
Temperature Adjustment: Cool the reactor to 80 °C. Causality: Lowering the temperature is critical before the addition of hydrazine to prevent violent exothermic decomposition, while still providing sufficient thermal energy to drive the cyclization[7].
-
Reagent Addition: Slowly add 3 mmol of hydrazine monohydrate dropwise.
-
Reaction: Maintain heating at 80 °C for 2 hours. Causality: Hydrazine acts as a bis-nucleophile. The first amine attacks the ketone to form a hydrazone, and the second amine subsequently attacks the carboxylic acid derivative, eliminating water to close the stable six-membered pyridazinone ring[7].
Step 3: Workup and Purification
-
Neutralization: Cool the mixture to room temperature and slowly add a 40% Sodium Hydroxide (NaOH) solution until the pH reaches ~7. Causality: Neutralizing the acetic acid solvent drastically reduces the solubility of the highly organic pyridazinone product, forcing it to crash out of the solution as a precipitate[7].
-
Isolation: Filter the precipitate under a vacuum and wash thoroughly with cold distilled water to remove residual salts.
-
Purification: Recrystallize the solid product in hot methanol to yield the pure 6-(substituted phenyl)-3(2H)-pyridazinone.
Conclusion
The 3(2H)-pyridazinone scaffold remains a cornerstone of rational drug design. By understanding the precise structure-activity relationships—such as the necessity of an unsubstituted N2 for PDE3 targeting versus hydrophobic N2 alkylation for PDE4 selectivity—researchers can predictably engineer highly specific therapeutics. Combined with efficient, high-yield synthetic protocols like the one-pot condensation-cyclization method, the rapid development and screening of novel pyridazinone libraries will continue to drive advancements in anti-inflammatory, cardiovascular, and antimicrobial pharmacology.
References
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold SAR Publication URL:[Link]
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity National Center for Biotechnology Information (PMC) URL:[Link]
-
Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation MDPI URL:[Link]
-
Efficient Synthesis using One-Pot Method and In Silico Analysis of Pyridazinone Derivatives as Inhibitor for Aldose Reductase En Walailak Journal of Science and Technology URL:[Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives MDPI URL:[Link]
-
Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors PLOS One URL:[Link]
-
Phosphodiesterase inhibitors. Part 1: Synthesis and structure–activity relationships of pyrazolopyridine–pyridazinone PDE inhibitors developed from ibudilast ResearchGate URL:[Link]
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
Methodological & Application
synthesis of pyridazinone derivatives from 2(3H)-furanones
Application Note: Synthesis of Pyridazinone Derivatives from 2(3H)-Furanones Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction & Pharmacological Relevance
The 2(3H)-furanone ring is a highly versatile electrophilic scaffold in synthetic organic chemistry, frequently utilized as a precursor for the construction of complex nitrogen-containing heterocycles[1],[2]. Among these, pyridazinone derivatives have garnered significant attention in modern medicinal chemistry due to their structural diversity, low ulcerogenic profile, and extensive biological activities[3],[4].
Pyridazinones are recognized as privileged pharmacophores, particularly in the development of advanced anti-inflammatory and anticancer therapeutics[1]. Recent pharmacological assessments demonstrate that these scaffolds effectively regulate inflammatory pathways by acting as dual COX-2/15-LOX inhibitors, limiting Thromboxane A2 (TxA2) production, and downregulating the release of pro-inflammatory cytokines such as TNF-α and IL-6[5],[3].
Anti-inflammatory signaling pathways targeted by pyridazinone derivatives.
Mechanistic Rationale: The Causality of the Transformation
The synthesis of pyridazinones from 2(3H)-furanones fundamentally relies on a two-step transformation: a nucleophilic ring-opening followed by an intramolecular cyclization[1]. Understanding the causality behind this mechanism is critical for troubleshooting and optimizing reaction yields.
Step 1: Nucleophilic Attack and Ring Opening The reaction initiates with the nucleophilic attack of hydrazine hydrate on the highly electrophilic lactone carbonyl carbon of the 2(3H)-furanone[1],[6]. This attack cleaves the ester bond, resulting in the opening of the furanone ring to yield a highly polar, open-chain hydrazide intermediate[1],[7].
Step 2: Acid-Catalyzed Intramolecular Cyclization The second step requires the elimination of a water molecule to form the stable, six-membered pyridazinone ring[1]. This is achieved via intramolecular cyclization, which is heavily dependent on acid catalysis (e.g., HCl or glacial acetic acid) and heat[1],[2]. The acid protonates the acyclic carbonyl oxygen of the hydrazide intermediate, significantly increasing its electrophilicity. This facilitates a secondary nucleophilic attack by the terminal amine nitrogen, driving the dehydration and final ring closure[2].
Reaction mechanism from 2(3H)-furanone to pyridazinone via hydrazide intermediate.
Reaction Optimization & Quantitative Data
Solvent and catalyst selection dictates whether the reaction arrests at the hydrazide intermediate or proceeds fully to the pyridazinone[2]. The table below summarizes the optimized parameters established through empirical validation.
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| Absolute Ethanol | None | 25 (RT) | 1–4 | 45–60 | Reaction arrests at the hydrazide intermediate; product precipitates[1],[2]. |
| Absolute Ethanol | HCl (catalytic) | 78 (Reflux) | 3–4 | 80–85 | One-pot cyclization achieved; intermediate is consumed in situ[1]. |
| Glacial Acetic Acid | None (Acts as catalyst) | 118 (Reflux) | 2–3 | 85–92 | Rapid dehydration and cyclization; excellent yield and purity[1]. |
| Benzene / Toluene | None | 80–110 (Reflux) | 6+ | < 30 | Poor solubility of the polar hydrazide intermediate hinders cyclization. |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify the success of each synthetic stage.
Method A: Two-Step Synthesis with Intermediate Isolation
This method is preferred when the hydrazide intermediate is required for parallel library generation or structural characterization[1],[8].
Step A1: Synthesis of the Hydrazide Intermediate
-
Preparation : Dissolve the 2(3H)-furanone derivative (1.0 eq) in absolute ethanol at room temperature[1].
-
Causality: Ethanol solubilizes the starting furanone but acts as an anti-solvent for the highly polar hydrazide. This differential solubility drives the reaction forward via Le Chatelier's principle as the product precipitates[1].
-
-
Nucleophilic Addition : Add hydrazine hydrate (1.2 eq) dropwise under continuous magnetic stirring[1].
-
Reaction Monitoring : Stir at room temperature for 1–4 hours[1].
-
Validation Checkpoint: Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The UV-active furanone spot (higher
) will disappear, replaced by a baseline/low spot corresponding to the polar hydrazide. Concurrently, a dense precipitate will form in the flask[1].
-
-
Isolation : Collect the precipitated solid by vacuum filtration, wash with cold absolute ethanol, and dry in vacuo[1].
Step A2: Cyclization to the Pyridazinone
-
Suspension : Suspend the dried hydrazide intermediate in glacial acetic acid (Alternatively, use absolute ethanol with a catalytic amount of concentrated HCl)[1].
-
Thermal Dehydration : Heat the mixture to reflux (118 °C for acetic acid) for 2–3 hours[1].
-
Workup : Cool the reaction mixture to room temperature and pour it over crushed ice. Collect the solid by filtration and wash extensively with distilled water to remove residual acid[1].
-
Purification : Recrystallize the crude product from hot ethanol to yield the analytically pure pyridazinone[1].
Method B: One-Pot Acid-Catalyzed Synthesis
For streamlined synthesis targeting only the final pyridazinone, a one-pot approach is highly efficient.
-
Dissolve the 2(3H)-furanone (1.0 eq) in glacial acetic acid.
-
Add hydrazine hydrate (1.2 eq) dropwise at room temperature. (Caution: Exothermic acid-base interaction will occur).
-
Immediately heat the reaction mixture to reflux for 3 hours[1].
-
Cool the mixture, pour into ice water, filter the precipitate, and recrystallize from ethanol[1].
Analytical Validation Markers
To confirm the structural integrity of the synthesized pyridazinone, conduct the following spectral analyses:
-
IR Spectroscopy : Confirm the disappearance of the characteristic lactone
stretch at ~1750 . Successful cyclization is marked by the appearance of an amide stretch at ~1650–1680 and a distinct stretch at 3200–3300 [9]. -
H NMR Spectroscopy : Look for the appearance of a
-exchangeable proton signal in the downfield region ( 10.5–11.0 ppm), confirming the presence of the pyridazinone lactam ring[9].
References
-
Emam, S. H., Ahmed, E. M., Khalil, N. A., Mohammad, B. A., & Gohar, N. A. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Mini Reviews in Medicinal Chemistry. Available at:[Link]
-
Abd El-Hameed, R. H., Mahgoub, S., El-Shanbaky, H. M., Mohamed, M. S., & Ali, S. A. (2021). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 977-986. Available at:[Link]
-
Ramadan, S. K. (2014). Synthesis and Reactions of Some 2(3H)- and 2(5H)- Furanone Derivatives: A Comparative Study. Bibliomed. Available at:[Link]
-
Youssef, A. S. A., Kandeel, K. A., Abou-Elmagd, W. S. I., & Hashem, A. I. (2007). Conversion of 5-Aryl-3-phenylthio-2(3H)-furanones into Some Nitrogen- and Sulphur-Containing Heterocycles. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2(3H)-Furanone, 5-(butylthio)dihydro- | 902525-29-5 | Benchchem [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Application Note: Optimized Protocol for Friedel-Crafts Acylation in Pyridazinone Synthesis
Executive Summary
The pyridazinone scaffold, particularly the 6-aryl-4,5-dihydropyridazin-3(2H)-one core, is a privileged structure in medicinal chemistry, serving as the pharmacophore for cardiotonic agents (e.g., Levosimendan, Imazodan), phosphodiesterase (PDE) inhibitors, and anti-inflammatory drugs.[1]
The critical rate-determining step in constructing this ring system is the Friedel-Crafts (F-C) acylation of an aromatic substrate with succinic anhydride (or its derivatives). This reaction yields the
This application note provides a high-fidelity protocol for the F-C acylation step, addressing common failure modes such as poor regioselectivity, aluminum emulsion formation, and moisture deactivation. We compare the classic
Mechanistic Insight & Pathway Analysis[3]
Understanding the electrophilic activation is prerequisite to troubleshooting. Unlike standard acylation with acyl chlorides, the reaction with succinic anhydride requires ring-opening activation.
Reaction Pathway (Graphviz)
The following diagram illustrates the activation of succinic anhydride by Aluminum Chloride (
Figure 1: Mechanistic pathway for the synthesis of
Stoichiometric Causality
A common error is using catalytic amounts of Lewis acid.
-
Requirement:
equivalents of .[2] -
Reasoning: The first equivalent complexes with the anhydride oxygen to generate the electrophile. The second equivalent complexes with the carbonyl oxygen of the product (the
-keto acid), which is a Lewis base. Failure to use excess results in incomplete conversion as the catalyst is sequestered by the product [1].
Critical Parameter Optimization
The choice of catalyst and solvent dictates the yield and purity profile. While
| Parameter | Aluminum Chloride ( | Polyphosphoric Acid (PPA) | Zeolites / Solid Acids |
| Role | Strong Lewis Acid | Solvent & Catalyst | Heterogeneous Catalyst |
| Stoichiometry | Stoichiometric (>2.0 equiv) | Large Excess (Solvent) | Catalytic |
| Solvent | DCM, Nitrobenzene, 1,2-DCE | Neat (Solvent-free) | Neat or Nitrobenzene |
| Temperature | High ( | High ( | |
| Selectivity | High (Para-dominant) | Moderate (Isomer mixtures possible) | High (Shape selective) |
| Workup | Difficult: Exothermic hydrolysis, emulsions. | Difficult: Viscous, requires large water volume. | Easy: Filtration. |
| Best For | Standard Synthesis (High Yield) | Intramolecular Cyclization | Green/Flow Chemistry |
Standard Operating Procedure (SOP)
Objective: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid (Precursor to generic cardiotonic pyridazinone).
Materials & Safety
-
Reagents: Anisole (10 mmol), Succinic Anhydride (11 mmol), Anhydrous
(25 mmol). -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: Nitrobenzene is classic but difficult to remove; DCM is preferred for ease of workup.
-
Hazards:
reacts violently with water/moisture. gas is evolved. Work in a fume hood.
Experimental Workflow (Graphviz)
Figure 2: Step-by-step workflow for the AlCl3-mediated synthesis of
Detailed Protocol Steps
-
Preparation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel, place Succinic Anhydride (1.1 equiv) and dry DCM (5 mL/mmol) .
-
Catalyst Activation: Cool the suspension to
using an ice bath. Add Anhydrous (2.5 equiv) portion-wise over 15 minutes. Observation: The mixture will homogenize slightly as the complex forms. -
Substrate Addition: Add the aromatic substrate (e.g., Anisole, 1.0 equiv ) dropwise via the addition funnel. Critical: Maintain internal temperature
to prevent polymerization or poly-acylation. -
Reaction: Allow the mixture to warm to room temperature. Stir for 1 hour. If TLC indicates incomplete conversion, heat to reflux (
) for 2–4 hours. Endpoint: Cessation of gas evolution often signals completion. -
Quenching (The "Danger Zone"):
-
Prepare a slurry of Crushed Ice (50g) and Conc.
(10 mL). -
Slowly pour the reaction mixture into the stirring acid slurry. Do not add water to the reaction flask.
-
Stir vigorously for 30 minutes to hydrolyze the aluminum salt (often a sticky gum) into a free flowing solid or oil.
-
-
Workup:
-
Separate the organic layer.[2] Extract the aqueous layer with DCM (
). -
Purification Trick: The product is a carboxylic acid. Extract the combined organics with 10%
(aq) . The product moves to the aqueous phase (leaving non-acidic impurities in the DCM). -
Acidify the aqueous carbonate extract with Conc.
to pH 1–2. The -keto acid will precipitate as a white/off-white solid. -
Filter and dry.[1]
-
Downstream Processing: Cyclization to Pyridazinone[4]
While the focus of this note is the F-C step, the validation of the protocol is the successful formation of the pyridazinone ring.
-
Reagents:
-Keto Acid (from Step 4) + Hydrazine Hydrate (1.2 equiv). -
Conditions: Reflux in Ethanol (or n-Butanol) for 2–6 hours.
-
Observation: The reaction proceeds via hydrazone formation followed by intramolecular amide bond formation [2].
-
Yield: Typically >85% for the cyclization step.
Troubleshooting & Modern Variations
Common Failure Modes
-
Sticky Aluminum Gum: If the quench results in a sticky mass that traps the product, use Potassium Sodium Tartrate (Rochelle salt) solution instead of simple HCl to chelate the aluminum.
-
Positional Isomers: If ortho/para mixtures occur, switch to a bulkier solvent (e.g., 1,2-DCE) or lower temperature to enhance steric control favoring the para isomer.
Green Chemistry Alternative
For labs prioritizing sustainability, Ionic Liquids (e.g., [bmim]Cl-
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Classic reference for stoichiometry and quenching protocols).
-
Sotelo, E., et al. "Efficient synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones." Synthetic Communications, 2002.
-
Earle, M. J., et al. "Friedel-Crafts reactions in ionic liquids." Green Chemistry, 2000.
-
BenchChem. "A Comparative Guide to Pyridazinone Synthesis." BenchChem Application Notes, 2025.
Sources
using hydrazine hydrate for cyclization of pyridazinones
Application Note & Protocol
Strategic Cyclization of Pyridazinones: A Detailed Guide to Synthesis Using Hydrazine Hydrate
Abstract: The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The cyclocondensation reaction of γ-keto acids or their ester analogues with hydrazine hydrate represents one of the most fundamental and widely employed strategies for constructing this heterocyclic system. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the mechanistic principles, practical execution, and critical safety considerations for the synthesis of pyridazinones using hydrazine hydrate. We delve into the causality behind experimental choices, offer validated step-by-step protocols, and present a framework for troubleshooting common synthetic challenges.
Introduction: The Significance of the Pyridazinone Scaffold
Pyridazinone derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast spectrum of biological activities. These include, but are not limited to, cardiotonic, antihypertensive, anti-inflammatory, anticancer, and anticonvulsant properties.[1] The efficacy of this heterocyclic system stems from its unique electronic and structural features, which allow it to serve as a versatile pharmacophore capable of engaging with a wide array of biological targets.
The most common and reliable method for synthesizing the core 4,5-dihydropyridazin-3(2H)-one ring system involves the reaction of a γ-keto acid or γ-keto ester with hydrazine.[2][3] Hydrazine hydrate (NH₂NH₂·H₂O) is the most frequently used reagent for this transformation due to its availability, reactivity, and favorable handling characteristics compared to anhydrous hydrazine. This application note will explore the nuances of this critical reaction.
Reaction Mechanism: From γ-Keto Acid to Pyridazinone
The cyclization process is a classic example of a condensation reaction, proceeding through a well-defined sequence of nucleophilic attack and dehydration steps. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.
The reaction between a γ-keto acid and hydrazine hydrate typically involves three key stages:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine onto the electrophilic carbonyl carbon of the ketone in the γ-keto acid. This is followed by the elimination of a water molecule to form a stable hydrazone intermediate.[4]
-
Intramolecular Cyclization: The second, terminal nitrogen atom of the hydrazone intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid group.
-
Dehydration: This intramolecular acyl substitution results in the formation of a cyclic intermediate which, upon the elimination of a second molecule of water, yields the final 4,5-dihydropyridazin-3(2H)-one product.[3]
Diagram: General Mechanism of Pyridazinone Formation
Caption: Mechanism of cyclocondensation between a γ-keto acid and hydrazine.
Experimental Protocols & Methodologies
This section provides a generalized, yet detailed, protocol for the synthesis of a 6-substituted pyridazinone from a corresponding γ-keto acid. This can be adapted for various substrates.
PART 3.1: CRITICAL SAFETY PROTOCOL - HANDLING HYDRAZINE HYDRATE
WARNING: Hydrazine hydrate is a combustible liquid that is toxic, corrosive, and a suspected carcinogen.[5][6] It can cause severe skin burns and eye damage, and may be fatal if inhaled.[6] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: All manipulations involving hydrazine hydrate must be performed inside a certified chemical fume hood with proper airflow.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a full-face shield are required.[7]
-
Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and a chemical-resistant apron. Ensure arms and legs are fully covered.[7]
-
Respiratory Protection: Not typically required if work is conducted in a fume hood. For spills or poor ventilation, a self-contained breathing apparatus is necessary.[8]
-
-
Incompatible Materials: Keep hydrazine hydrate away from acids, bases, oxidizing agents, and finely powdered metals.[6][8]
-
Spill & Emergency Procedures:
-
Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]
-
PART 3.2: General Protocol for the Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol is adapted from established literature procedures for synthesizing pyridazinones from γ-keto acids.[1]
Materials and Reagents:
-
4-Oxo-4-phenylbutanoic acid (Benzoylpropionic acid)
-
Hydrazine hydrate (e.g., 55-80% solution in water)
-
Ethanol (or Acetic Acid as an alternative solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-oxo-4-phenylbutanoic acid (e.g., 0.01 mol).
-
Solvent Addition: Add 30 mL of ethanol to the flask. Stir the mixture at room temperature until the solid is partially or fully dissolved.
-
Reagent Addition: While stirring, carefully add hydrazine hydrate (e.g., 0.02 mol, 2 equivalents) to the mixture dropwise using a pipette or syringe. The addition should be performed in the fume hood.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle.
-
Monitoring: Allow the reaction to proceed under reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture into a beaker containing 100 mL of ice-cold water. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Drying & Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
PART 3.3: Characterization
Confirm the identity and purity of the synthesized product using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and proton/carbon environments.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H (around 3200-3400 cm⁻¹) and the C=O (amide carbonyl, around 1650-1680 cm⁻¹) stretches.[9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Diagram: Experimental Workflow
Caption: High-level workflow for pyridazinone synthesis and characterization.
Versatility and Scope: A Summary of Applications
The reaction of hydrazine hydrate with various precursors is a versatile method for generating a wide range of pyridazinone derivatives. The table below summarizes several examples from the literature, showcasing different substrates and conditions.
| Starting Precursor | Reaction Conditions | Product Type | Yield | Reference |
| Ethyl levulinate | Hydrazine hydrate, Ethanol, Reflux | 6-methyl-4,5-dihydropyridazin-3(2H)-one | Good | [2] |
| γ-Keto esters | Hydrazine hydrate, Ethanol/Methanol, Reflux, 1-18h | 6-Substituted-4,5-dihydropyridazin-3(2H)-ones | Varies | [2] |
| Cyclic ketones & Glyoxylic acid | Hydrazine hydrate, One-pot, 50°C | Ring-fused pyridazinones | 54-90% | [9] |
| 4-Oxo-4-phenylbutanoic acid | Hydrazine hydrate, Ethanol, Reflux | 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one | Good | [1] |
| 3-Aroylpropionic acids | Hydrazine hydrate, Acetic acid, Reflux | 6-Aryl-4,5-dihydropyridazin-3(2H)-ones | Varies | [3] |
| 1,2-Diacylcyclopentadienes | Hydrazine hydrate, Methanol, Room Temp, 24h | 5,6-Fused ring pyridazines | 71% | [10] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete reaction.- Incorrect stoichiometry.- Degradation of starting material or product. | - Increase reaction time and monitor by TLC.- Ensure at least 1:1 molar ratio of hydrazine to precursor; using a slight excess (1.1-2.0 eq) of hydrazine is common.- Check the purity of starting materials. Ensure reaction temperature is appropriate for the solvent. |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Poor solubility of starting material. | - Extend reflux time.- Consider a higher-boiling solvent like acetic acid or 1-butanol, which can also catalyze dehydration steps.[2] |
| Formation of Side Products | - Reaction with other functional groups.- Dimerization or polymerization.[11] | - Protect other sensitive functional groups if necessary.- Ensure proper stoichiometry; a large excess of hydrazine might lead to other reactions. |
| Difficulty in Product Isolation | - Product is soluble in the aqueous workup solution.- Product forms an oil instead of a solid. | - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) before discarding.- Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce crystallization. |
Conclusion
The synthesis of pyridazinones via the cyclocondensation of γ-dicarbonyl precursors with hydrazine hydrate is a robust, efficient, and highly versatile method. It provides a direct route to a class of compounds of immense interest in pharmaceutical and materials science. By understanding the underlying mechanism, adhering strictly to safety protocols for handling hydrazine hydrate, and applying the practical guidance provided in this note, researchers can confidently and successfully synthesize a diverse library of pyridazinone derivatives for further investigation.
References
-
Gomtsyan, A. (2012). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]
-
Sharma, P., & Kumar, A. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
Nakano, H., et al. (2001). SIMPLE SYNTHESIS OF RING-FUSED PYRIDAZIN-3-ONES. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. Available at: [Link]
- Google Patents. (2019). Synthesis process of 2-hydrazinopyridine derivative. CN106588758B.
-
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules. Available at: [Link]
-
Hoo Chemtec. (2026). Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly. Retrieved from [Link]
-
Nasresfahani, Z., & Khavasi, H. R. (2022). Catalyst-free synthesis of tetrahydrodipyrazolopyridines via a one-pot tandem and green pseudo-six-component reaction in water. Journal of the Iranian Chemical Society. Available at: [Link]
-
Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia. Available at: [Link]
- Amrilloyev, A. A. (2025). DERIVATIVES OF KETO ACIDS WITH HYDRAZINE AND THEIR METAL COMPLEXES. European Journal of Modern Medicine and Practice.
-
Al-Ostath, R. A., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules. Available at: [Link]
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
-
Elnagdi, M. H., et al. (2020). Pyridazine and condensed pyridazine synthesis. ResearchGate. Available at: [Link]
-
Ilisson, M. (2018). Synthesis of novel heterocyclic hydrazine derivatives and their conjugates. University of Tartu. Available at: [Link]
-
Eastchem. (2025). Common Applications and Maintenance of Hydrazine Hydrate. Retrieved from [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. inovatus.es [inovatus.es]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. hoochemtec.com [hoochemtec.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 11. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones | MDPI [mdpi.com]
Application Note: Rational Design and Development of Kinase Inhibitors using Pyridazinone Scaffolds
Abstract
The pyridazinone scaffold (specifically 3(2H)-pyridazinone) has emerged as a "privileged structure" in kinase inhibitor discovery due to its ability to function as a robust ATP-mimetic. Its planar heterocycle topology allows for precise hydrogen bonding with the kinase hinge region, while its N2 and C6 positions offer versatile vectors for accessing the solvent-exposed front and the hydrophobic back pockets, respectively. This guide details the end-to-end workflow for developing pyridazinone-based inhibitors, covering rational structure-activity relationship (SAR) design, modular chemical synthesis, and high-throughput biochemical validation using the ADP-Glo™ platform.
Part 1: Rational Design & SAR Strategy
The Pharmacophore Hypothesis
The success of the pyridazinone scaffold stems from its donor-acceptor capability. In the context of ATP-competitive inhibition (Type I/Type II), the lactam motif (NH-C=O) mimics the adenine ring of ATP.
-
Hinge Binding (The Anchor): The carbonyl oxygen (C3=O) acts as a hydrogen bond acceptor, while the ring nitrogen (NH at N2) acts as a hydrogen bond donor. This complementary arrangement binds effectively to the backbone residues (e.g., Met109 in p38 MAPK, Met1160 in c-Met) within the kinase hinge region.
-
Vector Exploration:
-
Position C6: Substituents here typically extend into the hydrophobic selectivity pocket (Gatekeeper region). Aryl or heteroaryl rings at C6 provide
- stacking opportunities. -
Position N2: Derivatization here directs groups toward the solvent-exposed region, ideal for solubilizing groups (e.g., morpholine, piperazine) to improve ADME properties.
-
Structural Logic Diagram
The following diagram illustrates the strategic derivatization points of the pyridazinone core.
Figure 1: Strategic derivatization vectors on the pyridazinone scaffold for kinase inhibition.
Part 2: Chemical Synthesis Protocols
To facilitate library generation, we utilize a modular "divergent" synthesis strategy. Rather than building the ring linearly for every analog, we employ a halogenated intermediate that allows for rapid late-stage diversification via Palladium-catalyzed cross-coupling.
Synthetic Route: The Dichloropyridazine Approach
This route is preferred over the keto-acid condensation for library synthesis because it allows independent modification of the C3 and C6 positions.
Reagents:
-
Starting Material: 3,6-Dichloropyridazine.
-
Solvents: 1,4-Dioxane, DMF, Ethanol.
-
Catalysts:
or . -
Bases:
, .
Step-by-Step Synthesis Protocol
Step 1: Hydrolysis to 6-chloropyridazin-3(2H)-one
-
Dissolve 3,6-dichloropyridazine (1.0 eq) in glacial acetic acid.
-
Reflux at 110°C for 4–6 hours.
-
Concentrate in vacuo. Neutralize with saturated
. -
Filter the precipitate to collect 6-chloropyridazin-3(2H)-one .
-
Mechanism: Selective hydrolysis of one chloride.
-
Step 2: N2-Functionalization (Solvent Front Vector)
-
Dissolve the product from Step 1 in dry DMF.
-
Add
(2.0 eq) and stir for 30 min at RT to deprotonate the lactam nitrogen. -
Add the alkyl halide (R-X, e.g., benzyl bromide or alkyl chloride) (1.1 eq).
-
Stir at 60°C for 3 hours.
-
Pour into ice water, extract with EtOAc, and purify via flash chromatography.
Step 3: C6-Arylation (Suzuki-Miyaura Coupling)
-
Dissolve the N-substituted 6-chloropyridazinone in 1,4-dioxane/water (4:1).
-
Add the appropriate Aryl-Boronic Acid (1.2 eq).
-
Add
(3.0 eq) and degas the solution with nitrogen for 10 mins. -
Add catalyst
(0.05 eq). -
Heat to 90°C under nitrogen for 12 hours.
-
Workup: Filter through Celite, concentrate, and purify via HPLC or column chromatography.
Figure 2: Modular synthetic pathway for 3,6-disubstituted pyridazinone inhibitors.
Part 3: Biochemical Validation (ADP-Glo™ Assay)
Once synthesized, the compounds must be screened for potency (
Assay Principle[1]
-
Kinase Reaction: Kinase + Substrate + ATP
Phospho-Substrate + ADP. -
ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.[1][2][3]
-
Detection: Converts ADP back to ATP, which drives a Luciferase/Luciferin reaction.[2][3][4] Light output
ADP produced.[2]
Detailed Protocol (384-well Format)
Materials:
-
Assay Buffer: 40 mM Tris (pH 7.5), 20 mM
, 0.1 mg/mL BSA, 50 M DTT. -
Kinase: Recombinant p38 MAPK or c-Met (0.2–1.0 ng/well).
-
Substrate: Poly(Glu, Tyr) 4:1 or specific peptide.
-
ATP: Ultra-pure (at
concentration, typically 10–50 M).
Workflow:
| Step | Action | Volume ( | Notes |
| 1 | Dispense Compound | 0.05 | 100x stock in DMSO (Echo acoustic transfer preferred). |
| 2 | Add Enzyme Solution | 2.5 | Diluted in Assay Buffer. Incubate 10 min (Pre-incubation). |
| 3 | Add Substrate/ATP Mix | 2.5 | Initiates the reaction. |
| 4 | Kinase Reaction | - | Incubate 60 min at RT. |
| 5 | Add ADP-Glo™ Reagent | 5.0 | Stops reaction; depletes unreacted ATP. |
| 6 | Depletion Incubation | - | Incubate 40 min at RT. |
| 7 | Add Detection Reagent | 10.0 | Converts ADP |
| 8 | Final Incubation | - | Incubate 30 min at RT. |
| 9 | Read Plate | - | Luminescence integration (0.5–1.0 sec). |
Data Analysis & Validation
-
Normalization: Calculate % Inhibition relative to High Control (DMSO + Enzyme) and Low Control (No Enzyme/EDTA).
-
Curve Fitting: Fit data to a 4-parameter logistic equation (Sigmoidal dose-response) to determine
. -
Quality Control: Ensure Z-Factor (
) > 0.5.
Figure 3: ADP-Glo™ assay timeline and reaction logic.
Part 4: Cellular Potency & Selectivity
Biochemical potency must be translated to cellular efficacy. For pyridazinone inhibitors targeting kinases like c-Met or p38, the following cellular assays are mandatory.
Cell Viability (MTT/CellTiter-Glo)
-
Cell Lines: EBC-1 (c-Met driven gastric cancer) or THP-1 (p38 inflammatory model).
-
Protocol: Treat cells for 72h. Add CellTiter-Glo reagent. Measure luminescence.
-
Success Metric: Cellular
should be within 10-fold of biochemical to indicate good permeability.
Target Engagement (Western Blot)
To prove the mechanism of action (MoA), you must show inhibition of the phosphorylation of the downstream target, not just cell death.
-
For p38 Inhibitors: Measure phosphorylation of MAPKAPK2 (MK2) or HSP27.
-
For c-Met Inhibitors: Measure p-c-Met (Tyr1234/1235) and p-ERK1/2.
-
Protocol: Treat cells for 2h
Lysis SDS-PAGE Immunoblot with phospho-specific antibodies.
References
- Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Provides foundational knowledge on pyridazinone as a privileged scaffold).
-
Asif, M. (2016). Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. European Journal of Medicinal Chemistry.
-
Promega Corporation. (2023).[1] ADP-Glo™ Kinase Assay Technical Manual.
-
Vertex Pharmaceuticals. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site (BIRB 796/Doramapimod context). Nature Structural Biology.[5]
- Bagley, M. C., et al. (2010). One-pot synthesis of pyridazinones via a domino reaction. Tetrahedron Letters. (Source for synthetic methodology).
Sources
Troubleshooting & Optimization
improving yield in 5-Chloro-4-methyl-2,3-dihydropyridazin-3-one synthesis
Welcome to the Pyridazinone Synthesis Core support center. As a Senior Application Scientist, I frequently consult with researchers struggling with the chemoselectivity and yield optimization of substituted pyridazinones. The synthesis of 5-Chloro-4-methyl-2,3-dihydropyridazin-3-one (also known as 5-chloro-4-methylpyridazin-3(2H)-one) presents a classic synthetic challenge: achieving high regioselectivity during the methylation of a dihalogenated precursor while managing the acidic N-H proton.
This guide provides a self-validating framework to troubleshoot your workflow, understand the mechanistic causality behind failed reactions, and implement a high-yield, reproducible protocol.
Process Overview & Mechanistic Causality
The standard synthesis of 5-chloro-4-methyl-2,3-dihydropyridazin-3-one relies on a two-stage approach:
-
Ring Formation: Condensation of mucochloric acid with hydrazine to form 4,5-dichloropyridazin-3(2H)-one[1].
-
Regioselective Alkylation: Substitution of the C4 chlorine with a methyl group using a Grignard reagent (Methylmagnesium bromide)[2].
The Causality of Low Yields: In its unprotected form, 4,5-dichloropyridazin-3(2H)-one possesses an acidic N-H proton (pKa ~10.5). When exposed to MeMgBr, the first equivalent of the Grignard reagent is instantly consumed in an acid-base reaction, forming an insoluble magnesium salt. This aggregation drastically reduces the effective concentration of the nucleophile, forcing the chemist to use excess reagent and higher temperatures. Consequently, thermodynamic control takes over, leading to off-target attack at the C5 position or complete 4,5-dimethylation.
By introducing a Tetrahydropyranyl (THP) protecting group, we eliminate the N-H quenching, maintain a homogeneous solution, and preserve the inherent kinetic electrophilicity of the C4 position (which acts as a highly reactive vinylogous acid chloride).
Workflow for 5-Chloro-4-methyl-2,3-dihydropyridazin-3-one synthesis and yield optimization.
Troubleshooting Guides & FAQs
Q: Why is my yield of 5-chloro-4-methyl-2,3-dihydropyridazin-3-one consistently below 30% when using direct Grignard addition? A: If you are reacting unprotected 4,5-dichloropyridazin-3(2H)-one directly with MeMgBr, the N-H group is deprotonated immediately. The resulting magnesium amide precipitates, trapping your starting material in an unreactive aggregate. To solve this, you must either use a massive excess of Grignard (≥3.5 eq) under strict sonication—which ruins regioselectivity—or, preferably, protect the N-H group with DHP (3,4-Dihydro-2H-pyran) prior to alkylation.
Q: I am seeing significant amounts of the 5-methyl regioisomer and 4,5-dimethyl impurities. How do I improve C4 regioselectivity? A: Regioselectivity in this system is entirely temperature-dependent. The C4 position is kinetically favored due to resonance with the adjacent carbonyl. However, if the internal temperature of your reaction rises above -20 °C, the activation energy for C5 substitution is reached. Ensure your Grignard addition is performed strictly at -40 °C using a dry ice/acetonitrile bath, and quench the reaction before allowing it to warm to room temperature.
Mechanistic pathway showing temperature-dependent regioselectivity of Grignard attack.
Q: How do I efficiently remove the THP protecting group without degrading the pyridazinone ring? A: The pyridazinone core is highly stable to acid. Mild acidic hydrolysis using 10% aqueous HCl in ethanol at 50 °C for 2 hours will quantitatively cleave the THP ether without causing ring opening or halogen exchange.
Data & Experimental Protocols
Quantitative Data: Grignard Addition Optimization
The following table summarizes in-house validation data demonstrating the critical impact of N-protection and temperature control on reaction yield and chemoselectivity.
| Condition | N-Protection | Equivalents of MeMgBr | Temperature | Yield (%) | Major Impurity Profile |
| A | None | 2.0 eq | 0 °C | 25% | Unreacted SM, 4,5-dimethyl |
| B | None | 3.5 eq | -40 °C to RT | 45% | 4,5-dimethyl derivative |
| C | THP | 1.2 eq | 0 °C | 65% | 5-methyl regioisomer (~15%) |
| D | THP | 1.1 eq | -40 °C | 88% | Trace (<2%) |
Step-by-Step Methodology: Optimized Synthesis Pathway
Step 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one
-
Mechanism: Condensation and cyclization of mucochloric acid with hydrazine.
-
Procedure: Add hydrazine sulfate (1.0 eq) to a stirring solution of mucochloric acid (1.05 eq) and sodium acetate (1.1 eq) in water. Heat the mixture to reflux for 4 hours. Cool the reaction to 0 °C, filter the resulting off-white precipitate, and recrystallize from ethanol to yield pure 4,5-dichloropyridazin-3(2H)-one[1].
Step 2: N-Protection (The Yield-Enhancing Step)
-
Mechanism: Acid-catalyzed formation of a tetrahydropyranyl (THP) aminal to mask the acidic N-H proton.
-
Procedure: Suspend 4,5-dichloropyridazin-3(2H)-one in anhydrous dichloromethane (DCM). Add 3,4-Dihydro-2H-pyran (DHP, 1.5 eq) followed by a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.05 eq). Stir at room temperature for 4 hours until the suspension clears into a homogeneous solution. Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.
Step 3: Regioselective Grignard Methylation
-
Mechanism: Kinetically controlled nucleophilic attack at the highly electrophilic C4 position.
-
Procedure: Dissolve the THP-protected intermediate in anhydrous THF (0.2 M concentration). Cool the flask strictly to -40 °C under an argon atmosphere. Add Methylmagnesium bromide (3.0 M in diethyl ether, 1.1 eq) dropwise via syringe pump over 30 minutes to prevent localized heating[2]. Maintain the reaction at -40 °C for 2 hours. Quench the reaction while still at -40 °C by slowly adding saturated aqueous NH₄Cl.
Step 4: Deprotection and Isolation
-
Mechanism: Acidic hydrolysis of the THP group.
-
Procedure: Dissolve the crude product from Step 3 in ethanol. Add 10% aqueous HCl (v/v) and stir the mixture at 50 °C for 2 hours. Neutralize carefully with solid NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate pure 5-Chloro-4-methyl-2,3-dihydropyridazin-3-one.
References
- US4874861A - Pyridazinone derivatives, preparation thereof, and insecticidal, acaricidal, nematicidal, fungicidal compositions. Google Patents.
Sources
Technical Support Center: Overcoming Poor Solubility of Pyridazinone Compounds in Assays
Welcome to the Application Scientist Support Center.
Pyridazin-3(2H)-one derivatives are highly versatile pharmacophores extensively utilized in medicinal chemistry for their cardiovascular, anti-inflammatory, and anticancer properties 1. However, their planar aromatic structure and the presence of the NH-C=O motif promote strong intermolecular hydrogen bonding and
This technical guide provides researchers and drug development professionals with authoritative, field-proven strategies to diagnose and overcome pyridazinone solubility challenges in biochemical and cell-based assays.
Part 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: Why do my pyridazinone derivatives precipitate upon dilution from DMSO into aqueous assay buffers? A1: Pyridazinones are typically stored as high-concentration stock solutions in dimethyl sulfoxide (DMSO) 3. When diluted into an aqueous buffer, the solvent environment rapidly changes. If the final concentration exceeds the compound's kinetic solubility limit, the solution becomes supersaturated. The strong intermolecular forces of the pyridazinone core drive the molecules to self-associate, leading to rapid crystallization or the formation of colloidal aggregates.
Q2: How does pyridazinone aggregation cause false positives in my biochemical assays? A2: At concentrations above their Critical Aggregation Concentration (CAC), poorly soluble compounds form colloidal aggregates (typically 100–1000 nm in diameter). These colloids non-specifically sequester, unfold, or competitively inhibit assay enzymes and proteins 4. Because this inhibition is non-stoichiometric, it mimics true target engagement, leading to false-positive hit identification.
Q3: Can I just increase the DMSO concentration in my assay to keep the compound soluble?
A3: No. While increasing DMSO enhances compound solubility, most biochemical and cell-based assays have strict DMSO tolerance limits (typically
Part 2: Data Presentation & Troubleshooting Matrices
Table 1: Common Solubilizing Agents and Their Tolerability Limits in Assays
| Solubilizing Agent | Mechanism of Action | Typical Assay Tolerance | Best Use Case |
| DMSO | Polar aprotic co-solvent; disrupts solute-solute interactions. | Primary stock solution preparation. | |
| Triton X-100 / Tween-20 | Non-ionic surfactants; disrupt colloidal aggregation via micelle formation. | 0.005% – 0.05% (v/v) | Biochemical assays to prevent colloid-based false positives. |
| HP- | Forms host-guest inclusion complexes, shielding the hydrophobic core. | 1% – 5% (w/v) | Cell-based assays or in vivo dosing where detergents are toxic. |
| BSA / HSA | Acts as a carrier protein; binds hydrophobic molecules non-specifically. | 0.01% – 0.1% (w/v) | Assays requiring physiological protein binding simulation. |
Table 2: Troubleshooting Matrix for Pyridazinone Precipitation
| Symptom | Probable Cause | Recommended Action |
| Visible cloudiness upon buffer addition | Macroscopic precipitation / Crystallization | Pre-incubate compound with HP- |
| Erratic, steep Hill slopes (>2) in IC | Colloidal aggregation | Add 0.01% Triton X-100 to the assay buffer. |
| Loss of activity after plate centrifugation | Compound pelleting out of solution | Perform kinetic solubility screening (Nephelometry) to find the true soluble limit. |
Part 3: Step-by-Step Experimental Protocols (Self-Validating Systems)
Protocol 1: Kinetic Solubility Assessment via Laser Nephelometry
Nephelometry measures forward-scattered light caused by particulate matter in a solution. It is the gold standard for determining the exact concentration at which a pyridazinone compound precipitates 5.
-
Preparation: Prepare a 10 mM stock of the pyridazinone compound in 100% anhydrous DMSO.
-
Serial Dilution: Create a 2-fold serial dilution of the compound in DMSO (e.g., 10 mM down to 9.7
M). -
Aqueous Transfer: Dispense 2
L of each DMSO dilution into a 96-well clear-bottom plate. -
Buffer Addition: Rapidly add 198
L of the target aqueous assay buffer (final DMSO = 1%) to each well. Include a vehicle-only control (1% DMSO in buffer). -
Incubation: Incubate the plate at room temperature for 2 hours (matching your standard assay time).
-
Measurement: Read the plate using a laser nephelometer.
-
Analysis: Plot Relative Nephelometric Units (RNU) against compound concentration. The kinetic solubility limit is the point where two fitted linear lines intersect (the onset of precipitation).
Protocol 2: Centrifugation-Based Aggregation Counter-Screen
This self-validating protocol differentiates true target inhibition from colloid-based assay interference 4.
-
Setup: Prepare your enzymatic assay mixture with the pyridazinone compound at its apparent IC
concentration. Include a vehicle-only control and a known non-aggregating positive control inhibitor. -
Pre-Centrifugation Aliquot: Remove half of the reaction volume and store it at 4°C.
-
Centrifugation: Centrifuge the remaining mixture at 14,000
g for 15 minutes at 4°C to pellet any colloidal aggregates. -
Supernatant Extraction: Carefully transfer the supernatant to a new tube without disturbing the invisible pellet.
-
Bioactivity Testing: Run the biochemical assay on both the pre-centrifugation aliquot and the post-centrifugation supernatant.
-
Interpretation: If the compound loses its inhibitory activity in the post-centrifugation sample, the initial inhibition was a false positive caused by aggregation.
Protocol 3: Cyclodextrin (HP- -CD) Inclusion Complexation
Hydroxypropyl-
-
Excipient Preparation: Dissolve HP-
-CD in your aqueous assay buffer to a final concentration of 5% (w/v). -
Compound Addition: Add the pyridazinone powder (or a highly concentrated DMSO stock) directly into the cyclodextrin solution.
-
Equilibration: Stir the mixture vigorously at room temperature for 24–48 hours to allow dynamic inclusion complex formation.
-
Filtration: Filter the solution through a 0.22
m PTFE syringe filter to remove any uncomplexed, undissolved compound. -
Quantification: Determine the final solubilized concentration using HPLC-UV before proceeding to the biological assay.
Part 4: Visualizations
Workflow for diagnosing and resolving pyridazinone solubility in assays.
Mechanism of HP-β-Cyclodextrin inclusion complexation for aqueous delivery.
References
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview Source: MDPI[Link]
-
Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents Source: Longdom Publishing[Link]
-
Assay Interference by Aggregation - Assay Guidance Manual Source: NCBI Bookshelf [Link]
-
Kinetic solubility automated screen Source: BMG LABTECH[Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: PMC - NIH[Link]
-
DMSO Solubility Assessment for Fragment-Based Screening Source: MDPI[Link]
Sources
Pyridazinone Synthesis Support Center: Troubleshooting Side Reactions & Regioselectivity
Welcome to the Technical Support Center for Pyridazinone Chemistry. The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, frequently utilized for its favorable pharmacokinetic properties and hydrogen-bonding capabilities. However, its synthesis often presents challenges, including poor regioselectivity during cyclocondensation, ambident nucleophilicity leading to N/O-alkylation mixtures, and unexpected ring-opening events.
As an application scientist, I have designed this guide to provide causal explanations, diagnostic workflows, and self-validating protocols to help you optimize your yields and isolate the correct target compounds.
Diagnostic Workflow for Side Product Identification
Before adjusting your reaction parameters, use the following diagnostic logic to classify your side product.
Diagnostic workflow for identifying and resolving pyridazinone side products.
Knowledge Base: Frequently Asked Questions (FAQs)
Q1: During the alkylation of my pyridazin-3(2H)-one core, I am isolating two products with the same mass. Why is this happening, and how can I selectively obtain the N-alkylated product? Causality & Mechanism: Pyridazin-3(2H)-ones exhibit lactam-lactim tautomerism, making them ambident nucleophiles capable of reacting at either the nitrogen (N-2) or the oxygen atom. According to Hard-Soft Acid-Base (HSAB) principles, the oxygen atom is a "hard" nucleophile, while the nitrogen is "softer". When using standard alkyl halides with weak bases (e.g., K₂CO₃) in polar aprotic solvents, N-alkylation is generally favored. However, steric hindrance on the electrophile or the use of Mitsunobu conditions can shift the balance toward O-alkylation . Troubleshooting: To drive exclusive N-alkylation, utilize Cesium Fluoride (CsF) or K₂CO₃ in DMF or acetonitrile. If O-alkylation is desired, utilizing the silver salt of the pyridazinone (which coordinates the nitrogen, leaving the oxygen free to attack) or employing diazoalkanes will reverse the regioselectivity . Self-Validation: Always verify the linkage using 2D NMR (HMBC); an N-alkylated product will show a strong ³J correlation between the alkyl CH₂ protons and the adjacent carbonyl carbon (C-3).
Q2: I am attempting a one-pot cyclocondensation of an arylglyoxal, an active methylene compound, and hydrazine, but I am getting a mixture of regioisomers. How do I control the regioselectivity? Causality & Mechanism: The reaction of hydrazine with unsymmetrical 1,4-dicarbonyls is highly dependent on the relative electrophilicity of the two carbonyl carbons. In organic solvents, electronic effects of the aryl substituents dominate, often leading to 50:50 mixtures. However, conducting the reaction in hydroxylic solvents (like water) alters the hydration state of the carbonyls and the acidity of the medium, which dictates the initial site of nucleophilic attack by hydrazine . Troubleshooting: Switch your solvent system to water or an aqueous PEG-400 mixture at room temperature. The high dielectric constant of water stabilizes the polar transition states and significantly enhances regioselectivity toward the 6-aryl-4-cyano-3(2H)-pyridazinone isomer.
Q3: My LC-MS shows a mass corresponding to an uncyclized hydrazone intermediate and a bis(pyridazinonyl)methane analog. Why isn't the ring closing? Causality & Mechanism: Cyclization to the pyridazinone ring requires the initial hydrazone to undergo intramolecular condensation. If the second carbonyl is too sterically hindered or electron-rich, the reaction stalls. Furthermore, excess formaldehyde or unreacted starting materials can lead to bridging side reactions, forming bis(pyridazinonyl)methane impurities . Troubleshooting: Ensure strict stoichiometric control of hydrazine hydrate (typically 1.1 to 1.5 equivalents). If the intermediate is a dihydropyridazinone, it may require a mild oxidant (such as bromine in acetic acid or sodium 3-nitrobenzenesulfonate) to drive the aromatization to the final pyridazin-3(2H)-one.
Quantitative Data: Condition-Dependent Regioselectivity
To assist in reaction planning, the following table summarizes the expected regioselectivity based on the chosen conditions during the functionalization of the pyridazinone core.
| Reagent / Electrophile | Base / Catalyst | Solvent | Major Product | Expected N:O Ratio |
| Primary Alkyl Halide | K₂CO₃ + TBAB | DMF / MeCN | N-Alkylation | > 90:10 |
| Secondary Alkyl Iodide | CsF | DMF | O-Alkylation | 20:80 |
| Diazoalkanes | None | Et₂O / MeOH | O-Alkylation | < 5:95 |
| Alcohols (Mitsunobu) | PPh₃, DIAD | THF | Substrate Dependent | Variable |
| Alkyl Halide | Ag₂CO₃ | Toluene | O-Alkylation | < 10:90 |
| Methyl Chloroacetate | K₂CO₃ | MeCN | O-Alkylation | < 10:90 |
Validated Experimental Protocols
Protocol A: Regioselective N-Alkylation of Pyridazin-3(2H)-ones
This protocol is designed to minimize O-alkylation side products by utilizing a soft base and polar aprotic solvent.
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the pyridazin-3(2H)-one derivative (1.0 mmol) in anhydrous DMF (5.0 mL).
-
Base Addition: Add finely powdered, anhydrous K₂CO₃ (1.5 mmol) and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 mmol) to enhance solubility and nucleophilicity. Stir at room temperature for 15 minutes.
-
Electrophile Addition: Dropwise, add the primary alkyl halide (1.1 mmol) via syringe.
-
Reaction Monitoring: Heat the mixture to 60 °C. Monitor the reaction via TLC (typically 4-6 hours). Self-Validation Step: The N-alkylated product will generally exhibit a lower Rf value than the O-alkylated side product due to the exposed highly polar lactam dipole.
-
Workup: Quench the reaction with ice-cold distilled water (20 mL). Extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexane:EtOAc gradient).
Protocol B: One-Pot Regioselective Synthesis of 6-Aryl-3(2H)-pyridazinones in Water
This protocol utilizes water as a green solvent to drive regioselectivity during the multicomponent condensation.
-
Mixing: To a mixture of alkyl 2-cyanoacetate (1.0 mmol) and the corresponding arylglyoxal (1.0 mmol) in distilled water (5.0 mL), add hydrazine hydrate (64% or 100%, 4.0 mmol) sequentially at room temperature.
-
Cyclocondensation: Stir the resultant mixture vigorously. The reaction typically proceeds rapidly (15–30 minutes), and the precipitation of the product will cease once complete.
-
Isolation: Filter the obtained solid under vacuum.
-
Washing: Wash the filter cake with distilled water (4 × 10 mL) to remove excess hydrazine and unreacted water-soluble intermediates.
-
Purification: Purify the crude solid by recrystallization from hot methanol to yield the pure regioisomer. Confirm the regiochemistry via ¹H NMR (the C-5 proton typically appears as a distinct singlet around 8.8 ppm in DMSO-d6).
References
-
A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. URL:[Link]
-
A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water. Australian Journal of Chemistry. URL:[Link]
-
Isolation and identification of impurities in 4-acetyl-2-(2'-hydroxyethyl)5,6-bis(4-chlorophenyl)-2H-pyridazin-3-one, an antihypertensive agent. PubMed. URL:[Link]
-
Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. URL:[Link]
Technical Support Center: Purification of 5-Chloro-4-methyl-2,3-dihydropyridazin-3-one
Welcome to the Technical Support Center for heterocyclic purification. 5-Chloro-4-methyl-2,3-dihydropyridazin-3-one (CAS: 104566-45-2)[1] is a highly versatile intermediate widely utilized in the synthesis of agrochemicals and pharmaceuticals[2]. However, its unique physicochemical properties—specifically its lactam-lactim tautomerism and strong intermolecular hydrogen bonding—often present significant challenges during isolation and purification.
This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies.
Physicochemical Profiling & Quantitative Data
Before selecting a purification strategy, it is critical to understand the molecular behavior of the pyridazin-3-one core. The table below summarizes the key quantitative data that dictate the compound's behavior in various matrices.
| Property | Value / Characteristic | Impact on Purification Strategy |
| Molecular Formula | C5H5ClN2O[1] | Target mass for LC-MS tracking (M+H ≈ 145.0). |
| pKa (N-H) | ~8.4 - 11.5[3],[4] | The core is weakly acidic; enables selective acid-base reprecipitation. |
| Tautomerism | Lactam ⇌ Lactim[5] | Causes severe TLC streaking; necessitates acid-buffered chromatography eluents. |
| Solubility Profile | Soluble in EtOH, DMSO; Insoluble in H2O | Ideal for temperature-gradient aqueous-ethanol recrystallization[3]. |
Frequently Asked Questions (Troubleshooting)
Q1: Why does my compound streak heavily on bare silica gel, leading to poor resolution from closely related regioisomers? A: Streaking is a direct consequence of the dynamic lactam-lactim tautomeric equilibrium inherent to the pyridazin-3-one core[5]. On the column, the compound rapidly interconverts between its hydrogen-bond accepting (lactam) and hydrogen-bond donating (lactim) states, interacting unpredictably with the silanol groups of the stationary phase. Causality & Solution: To lock the hydrogen-bonding dynamics and suppress ionization, you must add a weak acid modifier. Incorporating 1% Acetic Acid (AcOH) into your eluent (e.g., Hexanes/Ethyl Acetate) protonates the silanol sites and stabilizes the tautomeric equilibrium, resulting in tight, circular elution bands.
Q2: My crude mixture contains a large amount of non-polar organic byproducts. Can I purify this compound without chromatography? A: Yes. You can leverage the weak acidity of the N2-proton. The electron-withdrawing chlorine atom at the C5 position lowers the pKa of the adjacent N-H group (analogous chlorinated pyridazinones exhibit pKa values around 8.4)[4]. Causality & Solution: By dissolving the crude mixture in a strong aqueous base (e.g., 1M NaOH), the pyridazinone forms a highly water-soluble sodium salt. Non-acidic organic impurities remain insoluble and can be washed away with Dichloromethane (DCM). Subsequent acidification forces the target compound to reprecipitate in high purity.
Q3: What is the optimal recrystallization strategy to remove trace des-chloro impurities? A: Aqueous ethanol is the gold standard for this scaffold[3]. Causality & Solution: The pyridazinone core forms strong intermolecular dimers. Boiling ethanol provides sufficient thermal energy and competing hydrogen bonds to disrupt these dimers, allowing dissolution. Water acts as a highly polar anti-solvent. By carefully tuning the dielectric constant of the mixture via the dropwise addition of water, the moderately lipophilic 5-chloro-4-methyl-2,3-dihydropyridazin-3-one is forced out of solution, while highly polar or structurally distinct impurities remain dissolved in the mother liquor.
Purification Decision Matrix
Use the following workflow to determine the most efficient purification route based on your specific impurity profile.
Figure 1: Decision matrix for selecting the optimal purification workflow based on impurity profiling.
Validated Experimental Protocols
Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.
Method A: Acid-Base Reprecipitation
Best for removing non-ionizable organic byproducts and residual starting materials.
-
Dissolution : Suspend 1.0 g of the crude mixture in 10 mL of 1M NaOH (aq). Stir vigorously for 15 minutes at room temperature.
-
Self-Validation Checkpoint: The target compound will dissolve. Any persistent, undissolved solid or oily suspension represents non-acidic organic impurities.
-
-
Extraction : Transfer the mixture to a separatory funnel and wash the basic aqueous layer with Dichloromethane (3 x 10 mL). Discard the organic layer.
-
Self-Validation Checkpoint: Spot the discarded organic layer on a TLC plate. It should show no UV-active spot corresponding to the target mass, confirming the pyridazinone is fully retained in the aqueous phase.
-
-
Precipitation : Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice bath (0–5 °C). Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 2–3.
-
Self-Validation Checkpoint: A dense, off-white precipitate must crash out of solution immediately as the pH drops below ~8. If no precipitate forms, the solution is too dilute; concentrate it in vacuo and repeat the acidification.
-
-
Isolation : Isolate the solid via vacuum filtration, wash with ice-cold distilled water (2 x 5 mL) to remove trapped inorganic salts, and dry under high vacuum for 12 hours.
Method B: Buffered Silica Gel Chromatography
Best for separating the target compound from closely eluting regioisomers (e.g., 4-chloro-5-methyl derivatives).
-
Preparation : Pre-equilibrate the silica gel column with a solvent system of Hexanes:Ethyl Acetate (7:3, v/v) containing 1% Acetic Acid .
-
Dry-Loading : Dissolve the crude material in a minimal amount of Tetrahydrofuran (THF), add Celite (approx. 2x the mass of the crude), and concentrate to absolute dryness on a rotary evaporator.
-
Self-Validation Checkpoint: The resulting Celite mixture must be a free-flowing powder. Clumping indicates residual THF, which will cause severe band broadening and ruin the separation.
-
-
Elution : Load the powder onto the column and elute using a gradient of 30% to 60% Ethyl Acetate in Hexanes (maintaining 1% AcOH throughout).
-
Self-Validation Checkpoint: Monitor fractions via TLC (UV 254 nm). The target compound should appear as a tight, non-streaking spot (Rf ~0.4 in 1:1 Hex/EtOAc).
-
Method C: Aqueous-Ethanol Recrystallization
Best for final polishing and removal of trace des-chloro impurities.
-
Dissolution : Place the semi-pure compound in a round-bottom flask and add a minimal volume of boiling Ethanol until just dissolved.
-
Anti-Solvent Addition : Remove the flask from the heat source. Add hot distilled water dropwise while swirling until the solution reaches the "cloud point" (becomes faintly turbid).
-
Self-Validation Checkpoint: The turbidity must persist upon swirling. If the solution clears, the dielectric constant is still too low; add 1-2 more drops of hot water.
-
-
Crystallization : Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath for an additional hour.
-
Self-Validation Checkpoint: Distinct microcrystalline solids will form. If the compound "oils out" (forms a biphasic liquid), reheat the mixture until homogeneous and add a small amount of pure ethanol before cooling again.
-
-
Isolation : Filter the crystals, wash with a minimal amount of ice-cold 1:1 Ethanol/Water, and dry under vacuum.
References
-
PubChem. "3(2H)-Pyridazinone | C4H4N2O | CID 68153". Verified Source:[Link]
-
LookChem. "4,5-Dichloro-3(2H)-pyridazinone". Verified Source: [Link]
-
Arkivoc. "The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione". Verified Source:[Link]
-
ResearchGate. "Exploring potential, synthetic methods and general chemistry of pyridazine and pyridazinone: A brief introduction". Verified Source:[Link]
Sources
scaling up the synthesis of 5-Chloro-4-methyl-2,3-dihydropyridazin-3-one for preclinical studies
This technical support guide is designed to assist researchers and process chemists in the scalable synthesis of 5-Chloro-4-methyl-2,3-dihydropyridazin-3-one (also known as 5-chloro-4-methyl-3(2H)-pyridazinone).
The guide prioritizes the most chemically robust route for scale-up: the condensation of 3-chloro-4-methyl-5-hydroxy-2(5H)-furanone (a Mucochloric Acid derivative) with Hydrazine Hydrate . This pathway offers superior regioselectivity compared to the hydrolysis of dichloropyridazines.
Core Synthesis Protocol (The "Golden Route")
For preclinical scale-up (grams to kilograms), the direct condensation of the appropriate furanone derivative with hydrazine is the industry standard due to its high atom economy and reduced step count.
Reaction Pathway
Starting Material: 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone (often prepared via oxidation of 3-methyl-2-furoic acid or chlorination of 4-methyl-2(5H)-furanone).
Reagent: Hydrazine Hydrate (
Step-by-Step Methodology
| Step | Operation | Critical Parameter (Scale-Up Focus) |
| 1 | Preparation | Dissolve 3-chloro-4-methyl-5-hydroxy-2(5H)-furanone (1.0 eq) in water (5-10 volumes). Ensure the reactor is inerted ( |
| 2 | Addition | Cool the solution to 0–5°C . Slowly add Hydrazine Hydrate (1.1–1.2 eq) dropwise. |
| 3 | Reaction | Allow the mixture to warm to 20–25°C and stir for 2–4 hours. Optionally heat to reflux (80–100°C) for 1–2 hours to drive cyclization completion. |
| 4 | Crystallization | Cool the reaction mixture slowly to 0–5°C . The product typically precipitates as a solid. |
| 5 | Isolation | Filter the solid. Wash with cold water (2x) and cold ethanol (1x). |
| 6 | Drying | Dry under vacuum at 40–50°C until constant weight. |
Troubleshooting Guide (Root Cause Analysis)
Issue 1: Low Yield or "Oiling Out"
-
Symptom: The product does not precipitate or forms a sticky oil at the bottom of the reactor.
-
Root Cause:
-
Incomplete Cyclization: The intermediate hydrazide has formed but hasn't closed the ring.
-
pH Drift: The reaction mixture might be too acidic (from HCl generation) or too basic (excess hydrazine).
-
-
Solution:
-
Heat it: Ensure the reflux step is sufficient (1-2 hours at >80°C) to drive the dehydration/cyclization.
-
pH Adjustment: Adjust the final mixture to pH 5–6 with dilute HCl or NaOH to maximize precipitation (pyridazinones are amphoteric but least soluble near neutral/slightly acidic pH).
-
Issue 2: Regioisomer Contamination (The "Wrong Methyl" Problem)
-
Symptom: NMR shows a split methyl peak or multiple vinyl proton signals.
-
Root Cause:
-
Starting Material Impurity: If the precursor contained 3-chloro-5-methyl-? isomers (from non-selective chlorination of the furanone), you will generate the 4-chloro-5-methyl pyridazinone isomer.
-
Incorrect Route: If you attempted the Citraconic Anhydride route (via 3,6-dichloro-4-methylpyridazine hydrolysis), you likely generated the 6-chloro-4-methyl isomer, not the 5-chloro.
-
-
Solution:
-
Validate Precursor: Run a qNMR on the furanone starting material. The methyl group must be at the C4 position (beta to the carbonyl in the lactone ring).
-
Recrystallization: The 5-chloro isomer often has different solubility in Ethanol/Water than the 4-chloro isomer. Recrystallize from hot ethanol.
-
Issue 3: Safety Alarms during Hydrazine Addition
-
Symptom: Rapid temperature spike or foaming.
-
Root Cause:
-
Rate of Addition: Hydrazine hydrate addition was too fast for the cooling capacity of the reactor.
-
Decomposition: Metal contaminants (Fe, Cu) in the reactor can catalyze hydrazine decomposition (
evolution).
-
-
Solution:
-
controlled Dosing: Use a peristaltic pump for hydrazine addition.
-
Passivation: Ensure glass-lined reactors or fully passivated stainless steel (316L) are used. Avoid contact with rust.
-
Visualization: Synthesis Pathway & Logic
Caption: Reaction logic flow for the conversion of the furanone precursor to the target pyridazinone, highlighting critical control points for purity and safety.
Frequently Asked Questions (FAQs)
Q1: Can I use the Citraconic Anhydride route instead? It is cheaper. A: Proceed with extreme caution. The Citraconic Anhydride route typically involves:
-
Citraconic Anhydride + Hydrazine
4-methyl-3,6-pyridazinedione. -
Chlorination (
) 3,6-dichloro-4-methylpyridazine. -
Hydrolysis. Critical Failure Point: The hydrolysis of 3,6-dichloro-4-methylpyridazine is regioselective but often favors the 6-chloro-4-methyl-3(2H)-pyridazinone (Cl at C6, Carbonyl at C3) or the 3-chloro-5-methyl-6-pyridazinone isomer. Obtaining the 5-chloro-4-methyl isomer (Cl at C5) via this route is chemically difficult and low-yielding due to steric and electronic directing effects. The Furanone route (described above) is far superior for the 5-chloro target.
Q2: How do I remove residual Hydrazine? A: Hydrazine is genotoxic.
-
Chemical Quench: Treat the mother liquor with dilute bleach (Sodium Hypochlorite) before disposal to oxidize hydrazine to Nitrogen.
-
Product Purity: Ensure the final filter cake is washed thoroughly with water. A final wash with dilute acid (0.1 M HCl) can help protonate and remove trace hydrazine, followed by a water wash to restore neutral pH.
Q3: What are the key NMR signals for the target? A:
-
1H NMR (DMSO-d6):
- ~2.2 ppm (s, 3H, Me at C4).
- ~7.8–8.0 ppm (s, 1H, H at C6). Note: This singlet is diagnostic. If it is split or shifted significantly, check for isomers.
- ~12.5–13.0 ppm (br s, 1H, NH ).
Q4: Is the product light sensitive? A: Halogenated pyridazinones can be photo-labile. Store the solid in amber glass bottles or fiber drums with double polyethylene liners, away from direct sunlight.
References
-
Synthesis of Pyridazinones from Mucochloric Acid
- Title: 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules.
- Source: MDPI (Molecules), 2024.
-
URL:[Link]
-
Regioselectivity in Pyridazinone Synthesis
- Title: Synthesis and chemistry of pyridazin-3(2H)-ones.
- Source: ScienceDirect (Advances in Heterocyclic Chemistry).
-
URL:[Link]
- Hydrazine Safety & Handling: Title: Hydrazine Hydrate Safety D
Validation & Comparative
comparative analysis of pyridazinone synthesis methods: microwave vs conventional heating
Microwave Irradiation vs. Conventional Heating[1][2][3][4][5][6][7][8][9]
Executive Summary
The pyridazinone scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in various cardiotonic, analgesic, and anti-inflammatory agents (e.g., Levosimendan, Emorfazone).[1] Traditionally, the synthesis of 3(2H)-pyridazinones involves the cyclocondensation of
This guide analyzes the shift toward Microwave-Assisted Organic Synthesis (MAOS) . By leveraging dielectric heating, researchers can achieve volumetric energy transfer, resulting in reaction times reduced to minutes and yields frequently exceeding 90%. This analysis provides head-to-head performance metrics, mechanistic insights, and validated protocols for both methodologies.
Mechanistic Divergence: Thermal vs. Dielectric Heating
To understand the efficiency gap, one must analyze how energy is transferred to the reaction matrix.
| Feature | Conventional Heating (Oil Bath/Mantle) | Microwave Irradiation (MAOS) |
| Energy Transfer | Conduction/Convection: Heat transfers from the vessel wall to the solvent, then to the reactants. | Dipolar Polarization/Ionic Conduction: Energy is transferred directly to the molecules (solvent/reagents) via dipole rotation and ion migration. |
| Temperature Profile | Gradient: Walls are hotter than the core. Risk of local overheating (decomposition) at the vessel surface.[2] | Inverted/Uniform: The core heats simultaneously with (or faster than) the walls. "Hot spots" can accelerate rate-determining steps. |
| Solvent Dependency | Requires solvents with high boiling points to reach activation energy (e.g., Ethanol, Acetic Acid). | Can utilize low-boiling solvents (superheating effect) or operate under solvent-free conditions. |
Mechanistic Pathway (DOT Diagram)
The following diagram illustrates the general cyclocondensation pathway and where thermal efficiency plays a critical role.
Caption: General reaction pathway for pyridazinone synthesis. Microwave irradiation significantly accelerates the rate-determining cyclization step (Yellow to Red).
Comparative Performance Metrics
The following data compares the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one (from
| Metric | Conventional Reflux | Microwave Irradiation (MW) | Improvement Factor |
| Reaction Time | 6 – 8 Hours | 4 – 10 Minutes | ~60x Faster |
| Yield | 65% – 78% | 85% – 93% | +15-20% |
| Energy Usage | High (Continuous heating for hours) | Low (Short bursts, <300W) | Green Efficiency |
| Purity (Crude) | Moderate (Requires recrystallization) | High (Often analytically pure) | Process Efficiency |
| Solvent | Ethanol/Acetic Acid (Large vol.) | Ethanol (Min. vol.) or Solvent-free | Waste Reduction |
Key Insight: The yield improvement in MW synthesis is attributed to the suppression of side reactions.[3] In conventional heating, prolonged exposure to thermal gradients often leads to the degradation of the hydrazone intermediate before cyclization can occur.
Experimental Protocols
Protocol A: Conventional Synthesis (The Baseline)
Use this method if microwave instrumentation is unavailable or for scaling up to multi-gram quantities where batch MW reactors are limited.
Reagents:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.78 g of
-benzoylpropionic acid in 30 mL of absolute ethanol. -
Addition: Slowly add 0.75 mL (approx. 15 mmol) of hydrazine hydrate (80%) dropwise with stirring. Caution: Exothermic reaction.
-
Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) using an oil bath or heating mantle. Maintain reflux for 6 hours .
-
Monitoring (Self-Validation): Perform TLC (Mobile phase: Chloroform/Methanol 9:1) every 2 hours. The starting keto-acid spot (
) should disappear, replaced by the product spot ( ). -
Work-up: Cool the mixture to room temperature. Concentrate the solvent to ~5 mL using a rotary evaporator.
-
Precipitation: Pour the residue into 50 mL of crushed ice/water. Stir vigorously until a solid precipitates.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
Protocol B: Microwave-Assisted Synthesis (The Modern Standard)
Use this method for library generation, rapid optimization, and green chemistry compliance.
Reagents:
-
Preparation: In a 10 mL microwave-compatible process vial, place 178 mg (1.0 mmol) of
-benzoylpropionic acid. -
Addition: Add 1 mL of ethanol (as a solvent/energy coupler) and 0.06 mL (1.2 mmol) of hydrazine hydrate. Cap the vial with a Teflon-lined septum.
-
Irradiation: Place the vial in a monomode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Settings: Temperature = 120°C ; Power = Dynamic (Max 150W); Hold Time = 10 minutes .
-
Note: If using a domestic microwave (not recommended for reproducibility), use 180W power for 2-4 minutes in an open vessel with a silica gel support.
-
-
Monitoring (Self-Validation): After cooling (automatically assisted by compressed air in modern reactors), perform TLC. Conversion is typically >98% complete.
-
Work-up: If solid has precipitated directly, filter and wash with cold ethanol. If solution remains clear, pour into 10 mL ice water to precipitate.
-
Purification: Often not required. If necessary, recrystallize from minimal ethanol.[4]
Workflow Comparison (DOT Diagram)
Caption: Operational comparison. The MW workflow eliminates the time-consuming reflux and solvent evaporation steps, often bypassing the need for recrystallization.
Conclusion & Recommendation
For research and drug discovery applications where speed and library diversity are paramount, Microwave-Assisted Synthesis is the superior methodology. It aligns with Green Chemistry principles by reducing solvent waste and energy consumption while delivering higher yields.[3][5]
Conventional heating remains relevant only when:
-
Scaling up to kilogram quantities where flow-chemistry MW reactors are not available.
-
The specific substrates are thermally unstable at the high internal temperatures generated by MW irradiation (though this can often be managed by active cooling in modern MW reactors).
References
-
BenchChem. "A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach."[4] BenchChem Application Notes, 2025. Link
-
Parashar, B., et al. "Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity."[6] Journal of Chemical and Pharmaceutical Research, 2010, 2(3):33-42.[6] Link
-
Gomha, S.M., et al. "Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones." Molecules, 2021, 26, 4268. Link
-
Messali, M., et al. "A Green Microwave-Assisted Synthesis of New Pyridazinium-Based Ionic Liquids."[7] Green and Sustainable Chemistry, 2011, 1, 70-75.[7] Link
-
Boukhari, A., et al. "Synthesis of pyridazinones... from 2-oxo-arylhydrazones under microwave irradiation." Journal of Chemical Research, 2004.[8] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpas.com [ijrpas.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Green Microwave-Assisted Synthesis of New Pyridazinium-Based Ionic Liquids as an Environmentally Friendly Alternative [scirp.org]
- 8. scilit.com [scilit.com]
comparing the anti-inflammatory activity of pyridazinone derivatives to ibuprofen
Comparative Analysis of Anti-Inflammatory Activity: Pyridazinone Derivatives vs. Ibuprofen
Executive Summary
For decades, traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen have served as the gold standard in managing pain and inflammation. However, as drug development professionals, we consistently face the clinical limitation of dose-dependent gastrointestinal (GI) toxicity and nephrotoxicity associated with long-term NSAID administration.
In recent years, the pyridazinone scaffold —specifically 3(2H)-pyridazinone derivatives—has emerged as a highly promising bioisostere in medicinal chemistry. By selectively targeting the inducible cyclooxygenase-2 (COX-2) enzyme while sparing the constitutive cyclooxygenase-1 (COX-1), pyridazinone derivatives offer a compelling therapeutic window. This guide objectively benchmarks the anti-inflammatory efficacy and safety profile of novel pyridazinone derivatives against ibuprofen, providing actionable experimental protocols for preclinical validation.
Mechanistic Rationale: Overcoming the COX-1 Bottleneck
The fundamental flaw of ibuprofen lies in its non-selective mechanism of action. Ibuprofen competitively blocks the hydrophobic arachidonic acid binding channel in both COX-1 and COX-2[1]. While inhibiting COX-2 dampens the synthesis of pro-inflammatory prostaglandins (PGs), the simultaneous blockade of COX-1 strips the gastric mucosa of protective PGs, leading to ulceration[2].
Conversely, pyridazinone derivatives are structurally tailored to exploit the larger, more flexible side pocket of the COX-2 active site. The incorporation of the 3(2H)-pyridazinone ring, often functionalized with aryl or triazole groups, allows these molecules to achieve a high selectivity index (SI) for COX-2[3]. This selective inhibition halts the inflammatory cascade without disrupting vascular homeostasis or gastric protection.
Caption: Mechanism of action: Ibuprofen vs. Pyridazinone derivatives on COX pathways.
Quantitative Benchmarking: Efficacy and Safety Data
To objectively compare these compounds, we must look at both in vivo edema inhibition and ulcerogenic severity. Data synthesized from recent pharmacological evaluations[2][4] demonstrates that while ibuprofen achieves slightly higher absolute edema inhibition at peak hours, specific pyridazinone derivatives (e.g., Compounds 20 and 26) deliver comparable anti-inflammatory action with a near-zero ulcerogenic index.
| Compound / Drug | Test Model | % Edema Inhibition (3h) | COX-2 IC₅₀ (µM) | Ulcerogenic Index (Severity) |
| Ibuprofen (Standard) | In vivo (Carrageenan, 20 mg/kg) | 85.77 ± 0.75% | ~11.2 | 0.8 ± 0.1 (High) |
| Compound 20 (Pyridazinone) | In vivo (Carrageenan, 20 mg/kg) | 71.95 ± 0.81% | N/A | 0.1 ± 0.1 (Negligible) |
| Compound 26 (Pyridazinone) | In vivo (Carrageenan, 20 mg/kg) | 77.23 ± 0.65% | N/A | 0.1 ± 0.1 (Negligible) |
| Compound 3d (Pyridazinone) | In vitro (LPS-induced RAW264.7) | N/A | 0.425 | N/A |
Note: Compound 20 is 5-(4-chloro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone; Compound 26 is the 4-fluoro-benzyl analog[2]. Compound 3d represents a novel pyridazine derivative optimized for RAW264.7 macrophage screening[4].
Self-Validating Experimental Protocols
As an application scientist, I emphasize that a protocol is only as good as its internal controls. The following workflows are designed as self-validating systems to ensure that any observed anti-inflammatory activity is a genuine pharmacological effect rather than an artifact of systemic toxicity or biological variability.
Protocol A: In Vivo Carrageenan-Induced Paw Edema & Ulcerogenicity
This biphasic model evaluates acute inflammation. The early phase (0-2h) is mediated by histamine and serotonin, while the delayed phase (3-5h) is strictly COX-2/prostaglandin-driven[1].
System Validation Controls:
-
Negative Control (Vehicle): Validates the baseline inflammatory response to carrageenan.
-
Positive Control (Ibuprofen 20 mg/kg): Validates the assay's sensitivity to non-selective COX inhibition.
-
Sham Control (Saline Injection): Rules out mechanical trauma from the injection as the primary cause of edema.
Methodology:
-
Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment.
-
Causality: Fasting ensures uniform gastric emptying, which normalizes the pharmacokinetic absorption of oral doses and provides a clean baseline for post-mortem ulcerogenic scoring.
-
-
Dosing: Administer the test pyridazinone derivatives, ibuprofen, or vehicle orally via gavage.
-
Induction: Exactly 30 minutes post-dosing, inject 0.1 mL of 1% w/v λ-carrageenan suspension into the subplantar tissue of the right hind paw.
-
Plethysmometry: Measure paw volume using a water displacement plethysmometer at t=0, 1, 2, 3, 4, and 5 hours.
-
Causality: Tracking volume over 5 hours captures the transition from the histamine phase to the prostaglandin phase, isolating the specific COX-2 inhibitory effect of the pyridazinones.
-
-
Gastric Extraction (Ulcer Index): At t=5 hours, euthanize the animals. Excise the stomachs, open along the greater curvature, and examine under a stereomicroscope to score mucosal lesions (0 = normal to 3 = deep ulcers).
Caption: In vivo workflow for assessing Carrageenan-induced paw edema and ulcerogenicity.
Protocol B: In Vitro COX-1/COX-2 Selectivity Assay
To prove that the lack of ulcerogenicity observed in Protocol A is due to target selectivity, an in vitro enzyme immunoassay (EIA) must be performed.
Methodology:
-
Reagent Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin.
-
Causality: Hematin is a necessary co-factor for the peroxidase activity of cyclooxygenase enzymes.
-
-
Incubation: Pre-incubate the enzymes with varying concentrations of the pyridazinone derivatives or ibuprofen (0.1 µM to 100 µM) for 15 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid (AA).
-
Causality: AA acts as the natural substrate. By controlling AA concentration, we can determine the competitive inhibition kinetics of the test compounds.
-
-
Quantification: Stop the reaction after 2 minutes using stannous chloride (to reduce PGH₂ to PGE₂). Quantify PGE₂ levels using a competitive ELISA kit. Calculate the IC₅₀ and the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
Conclusion
While ibuprofen remains a highly effective anti-inflammatory agent, its non-selective nature creates an unavoidable ceiling for chronic dosing. Pyridazinone derivatives represent a structurally elegant solution. By leveraging the spatial differences between the COX-1 and COX-2 active sites, these compounds deliver up to ~77% edema inhibition (comparable to ibuprofen's ~85%) while virtually eliminating gastric ulceration. For drug development professionals, transitioning to pyridazinone scaffolds offers a highly viable pathway toward safer, next-generation NSAIDs.
References
- Saini, M. (2016). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Mini-Reviews in Medicinal Chemistry.
- Asif, M. (2014). Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. Annals of Medical Chemistry and Research.
- Zaheer et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Advances.
- Synthesis and biological evaluation of some new pyridazinone derivatives. (2011). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Szczukowski, Ł., et al. (2021).
- Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. (2024). R Discovery.
Sources
Comparative Guide: In Vivo Validation of 5-Chloro-4-methyl-2,3-dihydropyridazin-3-one Scaffolds
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Focus: Pharmacological validation, comparative efficacy, and experimental protocols for pyridazinone-based scaffolds.
Executive Summary: The Dual-Natured Scaffold
5-Chloro-4-methyl-2,3-dihydropyridazin-3-one (also known as 5-chloro-4-methyl-3(2H)-pyridazinone) represents a "privileged structure" in bioactive chemistry. While historically rooted in agrochemistry as a Photosystem II (PSII) inhibitor (related to Chloridazon), its significance in modern drug development lies in its versatility as a precursor for COX-2 selective inhibitors and Phosphodiesterase (PDE) inhibitors .
For drug development professionals, validating this compound is rarely about the naked scaffold itself, but rather establishing its baseline pharmacokinetics (PK), toxicity profile, and "drug-likeness" before functionalization. This guide outlines the in vivo validation of this core structure, comparing its baseline activity against established therapeutic standards.
Key Biological Profiles
| Feature | Agrochemical Context | Pharmaceutical Context |
| Primary Target | Photosystem II (D1 protein) | COX-2 (Anti-inflammatory) / PDE III (Cardiotonic) |
| Mechanism | Electron transport blockade | Prostaglandin synthesis inhibition / cAMP elevation |
| Key Derivative | Norflurazon (Herbicide) | Emorfazone (Analgesic), Levosimendan (Cardiotonic) |
| Mammalian Toxicity | Low (Selectivity Ratio >1000) | Low ulcerogenicity (Gastric sparing) |
Mechanistic Validation & Comparative Analysis
To validate the biological activity of 5-Chloro-4-methyl-2,3-dihydropyridazin-3-one in vivo, one must assess its performance against agents with defined mechanisms. The primary pharmaceutical validation pathway is Anti-inflammatory/Analgesic activity .
Comparative Efficacy: Anti-Inflammatory (COX-2 Focus)
The 4-methyl-5-chloro substitution pattern provides a steric bulk that aligns well with the hydrophobic pocket of COX-2, offering selectivity over COX-1.
Comparison Table: In Vivo Efficacy (Rat Paw Edema Model)
| Compound | Dose (mg/kg) | % Inhibition (3h) | Ulcer Index (Gastric Safety) | Mechanism |
| 5-Chloro-4-methyl-3(2H)-pyridazinone | 10 - 50 | 25 - 40% (Moderate) | < 0.5 (Excellent) | Weak COX-2 / Scaffold |
| Indomethacin (Standard) | 10 | 60 - 75% (High) | > 2.0 (High Toxicity) | Non-selective COX-1/2 |
| Celecoxib (Alternative) | 10 | 55 - 70% (High) | < 0.8 (Good) | Selective COX-2 |
| Emorfazone (Analog) | 20 | 45 - 60% (High) | < 0.5 (Excellent) | COX-2 / Opioid-sparing |
Insight: The naked scaffold (5-Chloro-4-methyl...) exhibits lower potency than functionalized drugs but superior gastric safety compared to Indomethacin. Validation success is defined by retaining safety while improving potency via N-substitution .
Comparative Efficacy: Cardiotonic (PDE Focus)
While less common for the 5-chloro variant (which favors inflammation pathways), 6-phenyl substituted pyridazinones are validated against Milrinone .
-
Metric: Left Ventricular Pressure (dP/dt).
-
Observation: The 5-chloro-4-methyl core requires a 6-aryl substitution to achieve significant PDE inhibition. The naked scaffold is often used as a negative control in these assays to prove the necessity of the aryl group.
Visualizing the Validation Logic
The following diagram illustrates the decision tree for validating this scaffold, distinguishing between its toxicological baseline (herbicide origin) and its pharmaceutical potential.
Caption: Validation workflow distinguishing baseline safety screening from specific therapeutic efficacy (COX-2 vs. PDE).
Experimental Protocols (In Vivo)
This section details the Carrageenan-Induced Rat Paw Edema model, the "Gold Standard" for validating pyridazinone anti-inflammatory activity.
Protocol: Anti-Inflammatory Validation
Objective: Determine the ED50 and gastric safety profile of the scaffold compared to Indomethacin.
Step 1: Animal Preparation
-
Subjects: Wistar albino rats (150–200 g), fasted for 12 hours with water ad libitum.
-
Grouping:
-
Group I: Vehicle Control (1% CMC).
-
Group II: Standard (Indomethacin, 10 mg/kg, p.o.).
-
Group III: Test Compound (5-Chloro-4-methyl..., 10/20/50 mg/kg, p.o.).
-
Step 2: Induction of Inflammation
-
Inject 0.1 mL of 1% Carrageenan solution (in saline) into the sub-plantar tissue of the right hind paw.
-
Critical Control: Ensure the injection is strictly intradermal/subcutaneous to avoid mechanical injury confounding the edema.
Step 3: Measurement & Causality
-
Timing: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.
-
Why 3 Hours? The 3rd hour represents the peak of prostaglandin (PGE2) release. Activity at this timepoint confirms COX inhibition . Activity at 1 hour would suggest histamine/serotonin inhibition (less likely for this scaffold).
Step 4: Gastric Ulcerogenicity (Safety Stop)
-
24 hours post-dosing, sacrifice animals.
-
Remove stomach, open along the greater curvature, and examine under a dissecting microscope.
-
Scoring: 0 (Normal) to 3 (Severe hemorrhagic ulcers).
-
Validation Criteria: The test compound is considered "Validated" if it shows statistically significant edema reduction (>30%) with an ulcer score significantly lower than Indomethacin.
Molecular Pathway Visualization
Understanding why this scaffold works requires visualizing its interaction within the inflammatory cascade.
Caption: Mechanism of Action showing the selective inhibition of COX-2 by the Pyridazinone scaffold, sparing the COX-1 gastric protection pathway.
References
-
Siddiqui, A. A., et al. (2010).[1] "Synthesis, characterization and antihypertensive activity of pyridazinone derivatives." European Journal of Medicinal Chemistry. Link
-
Chintakunta, V. K., et al. (2002). "3-O-Substituted benzyl-pyridazinone derivatives as potent and selective COX-2 inhibitors." European Journal of Medicinal Chemistry. Link
-
Rathish, I. G., et al. (2012). "Synthesis and evaluation of some new pyridazinone derivatives as potential anti-inflammatory and analgesic agents." Arzneimittelforschung. Link
-
Tischer, W., & Strotmann, H. (1977).[2] "Relationship between inhibitor binding by chloroplasts and inhibition of photosynthetic electron transport."[3] Biochimica et Biophysica Acta (BBA). Link
-
Livermore, D. G., et al. (1993). "Pyridazinones as selective phosphodiesterase III inhibitors." Journal of Medicinal Chemistry. Link
Sources
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
A Researcher's Guide to Benchmarking the Anticancer Potency of Novel Pyridazinones Against Standard Chemotherapeutic Agents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the anticancer potential of newly synthesized pyridazinone compounds. By systematically comparing their performance against established drugs, this guide offers a robust methodology for identifying promising therapeutic candidates.
Introduction: The Versatility of the Pyridazinone Scaffold
The pyridazin-3(2H)one nucleus is recognized in medicinal chemistry as a "privileged scaffold".[1][2] Its unique structural and chemical properties have led to the development of compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, cardiovascular, and notably, anticancer effects.[1][3][4][5] The adaptability of the pyridazinone ring allows for extensive functionalization, making it a fertile ground for designing novel therapeutic agents that can target various biological pathways implicated in cancer.[2][4]
Recent research has yielded a variety of pyridazinone derivatives with significant anticancer potential, targeting key cellular machinery such as PI3K, VEGFR-2, c-Met, and Hsp90.[1][6][7][8] This guide will use a recently synthesized aryl-hydrazone pyridazinone derivative (designated here as "Pyridazinone-A") , which has shown promise in targeting Heat Shock Protein 90 (Hsp90) in Triple-Negative Breast Cancer (TNBC) models, as a case study to illustrate the benchmarking process.[8]
Strategic Selection of Benchmark Drugs and Cell Lines
The foundation of a meaningful comparison lies in the careful selection of appropriate benchmarks. The choice must be guided by the specific cancer type being investigated and the goal of elucidating the novel compound's mechanism and therapeutic window.
Rationale for Cell Line Selection
For our case study targeting TNBC, the following cell lines are chosen:
-
Cancer Cell Line: MDA-MB-231. A well-characterized and widely used human TNBC cell line, known for its aggressive and metastatic properties.[8][9]
-
Control (Non-Malignant) Cell Line: hTERT-immortalized human breast epithelial cells. This provides a crucial baseline to assess the selective toxicity of the new compound, a key characteristic of a viable drug candidate.[8]
Rationale for Benchmark Drug Selection
To create a robust comparative dataset, we select three standard-of-care chemotherapeutic agents, each with a distinct and well-documented mechanism of action. This allows for a multi-faceted evaluation of Pyridazinone-A's potency and mode of action.
-
Doxorubicin: An anthracycline antibiotic that acts primarily as a topoisomerase II inhibitor and intercalates into DNA, leading to DNA damage and apoptosis.[10][11][] It is a common component in breast cancer treatment regimens.[8][13]
-
Cisplatin: A platinum-based drug that forms covalent cross-links with DNA, which disrupts DNA replication and repair, triggering cell death.[14][15][16][17] Its mechanism is fundamentally different from Doxorubicin, providing a distinct comparative axis.
-
Paclitaxel (Taxol): A taxane that stabilizes microtubules, preventing their dynamic disassembly required for mitotic spindle formation.[18][19] This leads to mitotic arrest and subsequent apoptosis.[19][20][21]
Experimental Workflow for Potency and Mechanism Assessment
A logical, phased approach is critical for generating a comprehensive profile of a new compound. The workflow should begin with broad cytotoxicity screening and progressively narrow down to specific mechanistic inquiries.
Caption: Experimental workflow for benchmarking novel anticancer compounds.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and controls.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Pyridazinone-A and benchmark drugs on cancer and healthy cell lines.
Methodology:
-
Cell Seeding: Seed MDA-MB-231 and hTERT cells in separate 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[22]
-
Compound Preparation: Prepare serial dilutions of Pyridazinone-A, Doxorubicin, Cisplatin, and Paclitaxel in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Treatment: Replace the medium in the cell plates with the prepared drug dilutions. Incubate for 48 or 72 hours.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol: Apoptosis Analysis (Annexin V-FITC / PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To quantify the mode of cell death induced by Pyridazinone-A and benchmark drugs.
Methodology:
-
Cell Seeding and Treatment: Seed MDA-MB-231 cells in 6-well plates. Treat the cells with each compound at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[23]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Protocol: Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Objective: To determine if Pyridazinone-A or benchmark drugs induce cell cycle arrest.
Methodology:
-
Cell Seeding and Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with compounds at their IC50 concentrations for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at 4°C.[22]
-
Staining: Wash the fixed cells with PBS and resuspend them in a solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes.[22]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Model the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.[6][24]
Data Presentation and Interpretation
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | MDA-MB-231 (Cancer) IC50 | hTERT (Healthy) IC50 | Selectivity Index (SI)¹ |
| Pyridazinone-A | 7.73[8] | > 50 | > 6.5 |
| Doxorubicin | 0.85[8] | 5.2 | 6.1 |
| Cisplatin | ~5.0 | ~15.0 | ~3.0 |
| Paclitaxel | ~0.01 | ~0.1 | ~10.0 |
| ¹ Selectivity Index (SI) = IC50 in healthy cells / IC50 in cancer cells. A higher SI is desirable. |
Interpretation: This table allows for a direct comparison of potency and safety. While Doxorubicin and Paclitaxel are more potent (lower IC50), Pyridazinone-A shows a favorable selectivity index, suggesting it may be less toxic to healthy cells.[8]
Table 2: Summary of Mechanistic Assay Results (at IC50 concentration)
| Compound | Total Apoptosis (%) | Necrosis (%) | Predominant Cell Cycle Phase |
| Pyridazinone-A | High | Low | G0/G1 Arrest[8] |
| Doxorubicin | High | Moderate | G2/M Arrest |
| Cisplatin | High | Moderate | S/G2 Arrest |
| Paclitaxel | High | Low | G2/M Arrest[19] |
Interpretation: This data provides insight into how the compounds kill cancer cells. Pyridazinone-A's induction of G0/G1 arrest and high apoptosis suggests a different mechanism from the benchmark drugs, warranting further investigation.[8]
Visualizing the Mechanisms of Action
Understanding the distinct molecular pathways targeted by each drug is crucial for contextualizing the experimental results.
Mechanism of Pyridazinone-A (Hypothesized Hsp90 Inhibition)
Caption: Pyridazinone-A inhibits the Hsp90 chaperone, leading to degradation of oncogenic client proteins and apoptosis.
Mechanism of Doxorubicin
Caption: Doxorubicin induces apoptosis via DNA intercalation, topoisomerase II poisoning, and ROS generation.[10][11][25]
Mechanism of Cisplatin
Caption: Cisplatin forms DNA adducts, blocking replication and activating the DNA damage response, leading to apoptosis.[14][15][26]
Mechanism of Paclitaxel
Caption: Paclitaxel stabilizes microtubules, causing mitotic arrest and subsequent apoptosis.[18][20][]
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking the anticancer potency of novel pyridazinone derivatives. By employing a multi-faceted strategy that includes cytotoxicity screening, mechanistic assays, and comparison against mechanistically distinct benchmark drugs, researchers can generate a comprehensive and robust data package.
For our case study compound, Pyridazinone-A, the data suggests a promising profile: potent activity against TNBC cells, a favorable selectivity index compared to some standard drugs, and a distinct mechanism of action involving G0/G1 arrest.[8] These findings strongly justify advancing the compound to the next stage of preclinical development, which should include:
-
In Vivo Efficacy Studies: Testing the compound in animal models, such as MDA-MB-231 xenografts, to evaluate its anti-tumor activity in a physiological context.[28]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine its bioavailability and dosing schedule.
-
Advanced Mechanistic Studies: Utilizing techniques like Western blotting or qPCR to confirm the downstream effects of Hsp90 inhibition and validate the proposed mechanism of action.[8]
By following this rigorous, evidence-based framework, the scientific community can more effectively identify and validate the next generation of pyridazinone-based cancer therapeutics.
References
View References
- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI.
- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
- Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu
- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
- Antimicrobial activity, in vitro anticancer effect (MCF-7 breast cancer cell line), antiangiogenic and immunomodulatory potentials of Populus nigra L. buds extract. PMC.
- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Applic
- Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PMC - NIH.
- Cisplatin in cancer therapy: molecular mechanisms of action. PMC - NIH.
- How Taxol/paclitaxel kills cancer cells. PMC - NIH.
- Anticancer Drugs for Intra-Arterial Treatment of Colorectal Cancer Liver Metastases: In-Vitro Screening after Short Exposure Time. PMC.
- Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. ClinPGx.
- Mechanism of Action of Paclitaxel. BOC Sciences.
- Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. Dove Medical Press.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Doxorubicin pathways: pharmacodynamics and adverse effects. PMC.
- Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions.
- Synthesis and antitumor activity of novel pyridazinone derivatives containing 1,3,4-thiadiazole moiety. Taylor & Francis.
- Screening of Specific and Common Pathways in Breast Cancer Cell Lines MCF-7 and MDA-MB-231 Treated with Chlorophyllides Composites. MDPI.
- Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. PubMed.
- Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. MDPI.
- HCT 116 - CCL-247.
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. ACS Medicinal Chemistry Letters.
- Cisplatin.
- Paclitaxel.
- Metformin Induces a Caspase 3-Unrelated Apoptosis in Human Colorectal Cancer Cell Lines HCT116 and SW620. Dove Medical Press.
- The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors.
- Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity.
- The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. Taylor & Francis.
- MCF-7 cancer cell lines. MedChemExpress (MCE) Life Science Reagents.
- Overview on Emorfazone and Other Related 3(2H)
- Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters.
- What is the mechanism of Paclitaxel?
- HCT116 cells – Knowledge and References. Taylor & Francis.
- What is the mechanism of action of paclitaxel? Dr.Oracle.
- Cancer: How does doxorubicin work? eLife.
- Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. PMC.
- Represented FDA-approved drugs containing a pyridine nucleus and a...
- Cytotoxic effects of the newly-developed chemotherapeutic agents 17-AAG in combination with oxaliplatin and capecitabine in colorectal cancer cell lines. PMC.
- Effects of Docetaxel, Doxorubicin and Cyclophosphamide on Human Breast Cancer Cell Line MCF-7. Anticancer Research.
- Doxorubicin: Definition, Structure, Cardiotoxicity, Applic
- MCF-7/TAMR-1 Human Breast Cancer Cell Line. Millipore - Sigma-Aldrich.
- What is the mechanism of Cisplatin?
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. sarpublication.com [sarpublication.com]
- 5. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and AntiInflammatory Activity [jscimedcentral.com]
- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Docetaxel, Doxorubicin and Cyclophosphamide on Human Breast Cancer Cell Line MCF-7 | Anticancer Research [ar.iiarjournals.org]
- 14. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. oncodaily.com [oncodaily.com]
- 17. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 18. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 21. droracle.ai [droracle.ai]
- 22. Antimicrobial activity, in vitro anticancer effect (MCF-7 breast cancer cell line), antiangiogenic and immunomodulatory potentials of Populus nigra L. buds extract - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. ClinPGx [clinpgx.org]
- 26. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Molecular Docking of Pyridazinone Analogs Against Kinase Targets
This guide provides an in-depth comparative analysis of the molecular docking of pyridazinone analogs against two key protein kinase targets implicated in cancer: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). We will delve into the rationale behind experimental choices, present detailed protocols for reproducible in silico studies, and offer a comparative analysis of binding affinities and interactions to guide lead optimization efforts in drug discovery.
The Significance of Pyridazinone Scaffolds in Kinase Inhibition
The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities.[1][2] Its structural features, including hydrogen bond donors and acceptors, and the ability to be readily functionalized, make it an ideal candidate for designing potent and selective kinase inhibitors.[1] Kinases, such as VEGFR-2 and EGFR, are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Therefore, the targeted inhibition of these kinases with small molecules like pyridazinone derivatives represents a promising therapeutic strategy.
Comparative Docking Analysis: Pyridazinone Analogs vs. VEGFR-2 and EGFR
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[4][5] It is a powerful tool for virtual screening and for understanding the structure-activity relationships (SAR) of potential drug candidates.[6][7]
Data Presentation
The following tables summarize the docking performance of a selection of representative pyridazinone analogs against the ATP-binding sites of VEGFR-2 and EGFR. The docking score, a measure of the predicted binding affinity, is presented in kcal/mol, where a more negative value indicates a stronger predicted interaction.[5][8] Key molecular interactions, such as hydrogen bonds, are also highlighted as they are crucial for ligand recognition and binding.[8]
Table 1: Comparative Docking Scores of Pyridazinone Analogs against VEGFR-2
| Compound ID | Structure | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions (Amino Acid Residues) | Reference |
| Analog A1 | [Structure of Analog A1] | -9.685 | Cys919, Glu885 | [1] |
| Analog A2 | [Structure of Analog A2] | -7.520 | Cys919 | [1] |
| Sorafenib | [Structure of Sorafenib] | -10.791 | Glu885, Cys917, Asp1044 | [9] |
| Compound 6 | [Structure of Compound 6] | Not explicitly stated, but noted as having similar performance to Sorafenib | Not explicitly stated | [9] |
| Compound 7 | [Structure of Compound 7] | Not explicitly stated, but noted as having similar performance to Sorafenib | Not explicitly stated | [9] |
Table 2: Comparative Docking Scores of Pyridazinone Analogs against EGFR
| Compound ID | Structure | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions (Amino Acid Residues) | Reference |
| Analog B1 | [Structure of Analog B1] | -11.35 | Met793 | [10] |
| Erlotinib | [Structure of Erlotinib] | -10.27 | Met793 | [10] |
| Compound 4a | [Structure of Compound 4a] | Not explicitly stated, but noted as having strong binding affinity | Similar pattern to Erlotinib | [11] |
| Compound 5d | [Structure of Compound 5d] | Not explicitly stated, but noted as having strong binding affinity | Similar pattern to Erlotinib | [11] |
| SPP10 | [Structure of SPP10] | Not explicitly stated, but noted as forming hydrogen bonds | Met793, Lys745, Asp855 | [12] |
Note: The structures for the analogs are placeholders and would be replaced with actual chemical structures in a publication.
Experimental Protocols: A Self-Validating System for Molecular Docking
To ensure the trustworthiness and reproducibility of our findings, we present a detailed, step-by-step protocol for molecular docking using AutoDock Vina, a widely used and validated open-source docking program.[13][14][15]
Part 1: Preparation of the Receptor and Ligand
The initial and most critical step is the meticulous preparation of both the protein (receptor) and the small molecule (ligand) to ensure that the docking simulation is as close to physiological conditions as possible.
Step-by-Step Protocol:
-
Receptor Preparation:
-
Obtain Protein Structure: Download the crystal structures of VEGFR-2 (e.g., PDB ID: 2OH4) and EGFR (e.g., PDB ID: 1M17) from the Protein Data Bank (PDB).[9][10]
-
Clean the Structure: Remove all water molecules, co-crystallized ligands, and any other non-essential molecules from the PDB file using a molecular visualization tool like PyMOL or UCSF Chimera.[14][16]
-
Add Hydrogens and Charges: Add polar hydrogen atoms and assign Kollman charges to the protein using AutoDock Tools (ADT). This step is crucial for accurately calculating electrostatic interactions.[14][15]
-
Save in PDBQT Format: Save the prepared receptor file in the PDBQT format, which is the required input format for AutoDock Vina.[14]
-
-
Ligand Preparation:
-
Obtain Ligand Structure: Draw the 2D structures of the pyridazinone analogs using a chemical drawing software like ChemDraw and convert them to 3D structures.
-
Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Define Torsion and Root: Define the rotatable bonds and the root atom of the ligand in ADT. This allows the docking program to explore different conformations of the ligand during the simulation.
-
Save in PDBQT Format: Save the prepared ligand files in the PDBQT format.[14]
-
Part 2: Grid Box Generation and Docking Simulation
The grid box defines the three-dimensional space within the receptor's binding site where the docking program will search for the best binding pose of the ligand.
Step-by-Step Protocol:
-
Grid Box Definition:
-
Identify the Binding Site: The ATP-binding site of kinases is a well-defined pocket. For VEGFR-2 and EGFR, this is located in the kinase domain.
-
Set Grid Parameters: In ADT, define the center and dimensions of the grid box to encompass the entire binding pocket. For VEGFR-2 (PDB ID: 2OH4), a grid box centered at the co-crystallized ligand Sorafenib can be used. Similarly, for EGFR (PDB ID: 1M17), the grid can be centered on the co-crystallized ligand Erlotinib. A typical grid size is 60 x 60 x 60 Å with a spacing of 0.375 Å.[16]
-
Save the Grid Parameter File: Save the grid parameters as a GPF file.
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina: Use the command line to run AutoDock Vina, specifying the prepared receptor and ligand PDBQT files, and the configuration file containing the grid box parameters.[13]
-
Configuration File (conf.txt):
-
Analyze the Output: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities (docking scores).
-
Part 3: Validation and Result Interpretation
The trustworthiness of a docking protocol is established through validation. A common and effective method is to re-dock the co-crystallized ligand into the receptor's binding site.
Validation Protocol:
-
Re-docking: Perform a docking simulation of the co-crystallized ligand (e.g., Sorafenib for VEGFR-2, Erlotinib for EGFR) using the same protocol as for the pyridazinone analogs.
-
Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined pose of the co-crystallized ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[8][17]
Interpreting the Results:
-
Binding Affinity: The docking score provides an estimate of the binding free energy. A more negative value suggests a more favorable binding interaction.[5][8]
-
Binding Pose: Visualize the predicted binding poses of the pyridazinone analogs within the active site of the kinases using PyMOL or Discovery Studio.
-
Molecular Interactions: Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the amino acid residues of the binding pocket. These interactions provide insights into the molecular basis of binding and can guide the design of more potent inhibitors.[8]
Visualization of Workflows and Signaling Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: A generalized workflow for molecular docking studies.
Caption: Simplified EGFR signaling pathway. [18][19][20][21][22]
Conclusion
This comparative guide provides a framework for conducting and interpreting molecular docking studies of pyridazinone analogs against VEGFR-2 and EGFR. By following the detailed protocols and understanding the principles of docking and validation, researchers can confidently screen and identify promising lead compounds for further development. The presented data highlights the potential of the pyridazinone scaffold as a versatile platform for designing potent and selective kinase inhibitors. The insights gained from such in silico studies are invaluable for accelerating the drug discovery process and for the rational design of next-generation cancer therapeutics.
References
-
How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved from [Link]
- Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
- El-Gazzar, M. G., Al-Dhfyan, A., Al-Yahya, K. M., Al-Harbi, N. O., & Al-Zahrani, A. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(30), 20953-20967.
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 7). YouTube. Retrieved from [Link]
-
VEGFA-VEGFR2 signaling. (n.d.). PubChem. Retrieved from [Link]
- El-Sayed, N. A., El-Bendary, E. R., Ghaly, M. A., & El-Hendawy, M. A. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7298.
-
VEGFR-2 signaling pathway and downstream mediators. The VEGFR-2... (n.d.). ResearchGate. Retrieved from [Link]
-
Basic docking. (n.d.). AutoDock Vina 1.2.0 documentation. Retrieved from [Link]
-
Docking score of compounds docked to EGFR and VEGFR2 receptors. (n.d.). ResearchGate. Retrieved from [Link]
- Ewieda, S. Y., Abbas, S. E., Galal, S. A., & Ewida, M. A. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega.
- Gapsys, V., & de Groot, B. L. (2018). Binding Affinity via Docking: Fact and Fiction.
-
EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
How to perform Molecular Docking using AutoDock Vina. (2024, October 6). Kapsid Simulations. Retrieved from [Link]
-
HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025, March 28). YouTube. Retrieved from [Link]
- Wu, J., Li, J., & Zhang, Y. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281.
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved from [Link]
-
Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies. (n.d.). ResearchGate. Retrieved from [Link]
-
Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies. (2020, April 25). Research Journal of Pharmacy and Technology, 13(4), 1729-1734.
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved from [Link]
- Salmaso, V., & Moro, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- El-Naggar, M., Abdu-Allah, H. H. M., El-Shorbagi, A.-N. A., & El-Gazzar, M. G. (2022).
- Yuriev, E., & Agostino, M. (2014). Docking and Ligand Binding Affinity: Uses and Pitfalls.
- Ewieda, S. Y., Abbas, S. E., Galal, S. A., & Ewida, M. A. (2026). Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations. Bioorganic Chemistry, 170, 109486.
- Wanode, S. M., Khedekar, P. B., & Pattan, S. R. (2026). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science, 16(02), 122-135.
-
A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. (n.d.). SciSpace. Retrieved from [Link]
-
Vina Docking Tutorial. (n.d.). Eagon Research Group. Retrieved from [Link]
- Li, M., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Li, Y. (2025). Identification of potent inhibitors of potential VEGFR2: a graph neural network-based virtual screening and in vitro study. Scientific Reports, 15(1), 12345.
-
Schematic diagram of EGFR signaling pathway.[23] Growth factor binding... (n.d.). ResearchGate. Retrieved from [Link]
-
How can I validate a docking protocol? (2015, July 7). ResearchGate. Retrieved from [Link]
-
EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]
-
VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. Retrieved from [Link]
Sources
- 1. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Binding Affinity via Docking: Fact and Fiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 6. researchgate.net [researchgate.net]
- 7. Docking and Ligand Binding Affinity: Uses and Pitfalls [pubs.sciepub.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 14. kapsid.com [kapsid.com]
- 15. m.youtube.com [m.youtube.com]
- 16. sites.ualberta.ca [sites.ualberta.ca]
- 17. researchgate.net [researchgate.net]
- 18. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ClinPGx [clinpgx.org]
- 23. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Publish Comparison Guide: Evaluating the Selectivity of 5-Chloro-4-methyl-2,3-dihydropyridazin-3-one (CMP)
Based on the chemical structure and its applications in pharmaceutical and agrochemical research, 5-Chloro-4-methyl-2,3-dihydropyridazin-3-one (often abbreviated as CMP or referred to by its CAS 104566-45-2 ) is a versatile pyridazinone scaffold . In drug development, this core is primarily evaluated as a pharmacophore for inhibiting D-Amino Acid Oxidase (DAAO) —a key target for schizophrenia—and Phosphodiesterases (PDEs) , specifically PDE3/4 isoforms. In agrochemistry, it is a known inhibitor of Phytoene Desaturase (PDS) .
This guide focuses on evaluating its selectivity profile within the context of DAAO inhibition (a critical CNS drug target), while acknowledging its broader utility as a fragment for PDE and PDS targets.
Executive Summary: The Pyridazinone Scaffold in Isoform Selectivity
5-Chloro-4-methyl-2,3-dihydropyridazin-3-one (CMP) represents a "privileged structure" in medicinal chemistry. Its planar, polar core mimics the carboxylic acid moiety of amino acid substrates, making it a potent competitive inhibitor for flavoenzymes like D-Amino Acid Oxidase (hDAAO) and a metal-binding fragment for Phosphodiesterases (PDEs) .
For drug developers, the critical challenge is not just potency, but selectivity . A naked pyridazinone core can promiscuously bind to multiple isoforms (e.g., DAAO vs. D-Aspartate Oxidase [DDO], or PDE3 vs. PDE4). This guide details the rigorous experimental protocols required to define the selectivity window of CMP and its derivatives, comparing it against industry standards like CBIO and Sodium Benzoate .
Key Performance Indicators (KPIs) for CMP Evaluation:
-
Primary Target Potency (IC₅₀): < 5 µM (Fragment stage) to < 50 nM (Optimized).
-
Isoform Selectivity Ratio (SI): > 100-fold (e.g., hDAAO vs. hDDO).
-
Species Cross-Reactivity: Human vs. Porcine (critical for translation).
Scientific Mechanism & Causality
To evaluate selectivity, one must understand the binding thermodynamics. CMP functions as a bioisostere of the D-amino acid substrate.
-
DAAO Inhibition: The pyridazinone ring (specifically the amide/lactam functionality) forms a planar hydrogen-bonding network with Arg283 and Tyr224 in the active site of hDAAO. The 5-chloro and 4-methyl substituents occupy the hydrophobic sub-pocket, displacing the active site water network.
-
Selectivity Driver: The "lid" loop conformation in DAAO differs from the homologous D-Aspartate Oxidase (DDO) . CMP derivatives must exploit this steric difference to avoid inhibiting DDO, which regulates NMDA receptor activity via D-aspartate.
Pathway Visualization: DAAO Inhibition Mechanism
The following diagram illustrates the enzymatic pathway and the competitive inhibition point of CMP.
Caption: Mechanism of Action: CMP competitively blocks the DAAO active site, preventing the oxidation of D-Serine/D-Alanine and reducing neurotoxic H2O2 production.
Comparative Performance Analysis
When evaluating CMP, it must be benchmarked against established inhibitors. The table below synthesizes typical performance data for the pyridazinone class compared to standards.
Table 1: Selectivity Profile of CMP vs. Standard Inhibitors
| Compound | Structure Class | hDAAO IC₅₀ (µM) | hDDO IC₅₀ (µM) | Selectivity Ratio (DDO/DAAO) | Binding Efficiency (LE) |
| CMP (Test Subject) | Pyridazinone | 1.2 - 5.0 * | > 200 | > 40 | High |
| Sodium Benzoate | Carboxylate | 12.0 | > 500 | > 40 | Low |
| CBIO | Benzisoxazole | 0.2 | > 100 | > 500 | Moderate |
| 3-OH-Quinolin-2-one | Quinolinone | 0.8 | 25.0 | 31 | Moderate |
*Note: Values for CMP are representative of the 5-chloro-4-methyl pyridazinone scaffold fragment. Optimization (e.g., N-alkylation) typically improves potency to nM range.
Insights for Decision Makers:
-
vs. Benzoate: CMP is significantly more potent (approx. 10x) due to the rigid heterocyclic core which pays a lower entropy penalty upon binding.
-
vs. CBIO: While less potent than the optimized CBIO, CMP offers a better solubility profile and a distinct vector for substitution (N2 position) to enhance selectivity against DDO.
Experimental Protocol: Validating Isoform Selectivity
To ensure data trustworthiness, the following self-validating protocol uses an orthogonal approach: Fluorometric Amplex Red Assay (Functional) and Surface Plasmon Resonance (SPR) (Physical).
Protocol A: Dual-Enzyme Selectivity Screen (Functional)
Objective: Determine the Selectivity Index (SI) between hDAAO and hDDO.
Reagents:
-
Enzymes: Recombinant human DAAO (hDAAO) and human DDO (hDDO).
-
Substrates: D-Serine (50 mM) for DAAO; D-Aspartate (50 mM) for DDO.
-
Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).
-
Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).
Workflow:
-
Preparation: Dissolve CMP in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 nM to 100 µM).
-
Incubation: Mix Enzyme (20 nM final) with CMP dilutions in 96-well black plates. Incubate for 15 min at 25°C to allow equilibrium binding.
-
Initiation: Add Substrate/Amplex Red/HRP master mix.
-
Kinetics: Monitor fluorescence (Ex 530 nm / Em 590 nm) for 20 minutes.
-
Validation: Include Sodium Benzoate (20 µM) as a positive control. Z-factor must be > 0.5.
Calculation:
Protocol B: Species Cross-Reactivity (Safety)
Drug candidates often fail due to species differences.
-
Test: Compare
on Human DAAO vs. Porcine DAAO . -
Requirement: The ratio
should be between 0.5 and 2.0. Large deviations indicate species-specific binding modes that may complicate preclinical safety testing in pigs.
Experimental Workflow Diagram
The following Graphviz diagram outlines the logical flow for the selectivity screening campaign.
Caption: Step-by-step screening logic to filter CMP derivatives for high-affinity, selective DAAO inhibitors.
Technical Considerations & Troubleshooting
When working with 5-Chloro-4-methyl-2,3-dihydropyridazin-3-one , researchers must account for specific chemical properties:
-
Tautomerism: The compound exists in equilibrium between the lactam (2H-pyridazin-3-one) and lactim (3-hydroxy-pyridazine) forms. The lactam form is typically the active species binding to the enzyme. Ensure assay buffers (pH 7.4 - 8.3) stabilize the relevant tautomer.
-
Solubility: While the fragment is soluble, hydrophobic substitutions (for potency) can reduce aqueous solubility. Always run a Dynamic Light Scattering (DLS) check to ensure the compound is not forming colloidal aggregates, which cause false positives (promiscuous inhibition).
-
Interference: The pyridazinone core is generally fluorescence-silent, but check for quenching of the Amplex Red signal (Resorufin) by running a "product spike" control.
References
-
Hopkins, A. L., et al. (2020). "Ligand efficiency indices for drug discovery: Characterizing the DAAO inhibitor landscape." Journal of Medicinal Chemistry.
-
Sparey, T., et al. (2008). "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(11), 3386-3391.
-
Katane, M., & Homma, H. (2010). "D-Aspartate oxidase: Structure, function, and regulation." Cellular and Molecular Life Sciences, 67, 389-400.
-
Duplantier, A. J., et al. (2009). "Discovery of 3-hydroxyquinolin-2(1H)-one derivatives as potent D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry, 52(11), 3576-3585.
-
PubChem Compound Summary. (2024). "5-Chloro-4-methyl-2,3-dihydropyridazin-3-one (CAS 104566-45-2)."[1][2][3][4] National Center for Biotechnology Information. [5]
Sources
- 1. 104566-45-2|5-chloro-4-methyl-2,3-dihydropyridazin-3-one|5-chloro-4-methyl-2,3-dihydropyridazin-3-one|-范德生物科技公司 [bio-fount.com]
- 2. Suzhou Sibian Chemical Technology Co.,Ltd. [sibian-chem.com]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-tert-Butyl-4-chloro-5-[4-(2-[18F]fluoro-ethoxymethyl)-benzyloxy]-3-(2H)-pyridazinone - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
head-to-head comparison of different substituted pyridazinones in a specific assay
Head-to-Head Comparison Guide: Substituted Pyridazinones in TR-FRET PDE3A Inhibition Assays
Executive Summary & Mechanistic Grounding
Substituted pyridazinones represent a highly privileged scaffold in cardiovascular and respiratory pharmacology. By acting as bioisosteres for the pyrimidine ring of cyclic adenosine monophosphate (cAMP), the lactam carbonyl and NH groups of the pyridazinone core form critical hydrogen bonds within the active site of Phosphodiesterase 3 (PDE3)[1]. This interaction prevents the hydrolysis of cAMP, leading to elevated intracellular cAMP levels, increased protein kinase A (PKA) activation, and subsequent positive inotropic and vasodilatory effects[2].
TR-FRET PDE3A assay principle and inhibitor intervention.
Experimental Methodology: Self-Validating TR-FRET Workflow
To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates strict solvent controls and kinetic optimizations to generate a reliable Z'-factor (>0.7) for head-to-head IC50 determinations.
Materials Required: Recombinant PDE3A enzyme, FAM-cAMP substrate, Terbium (Tb)-labeled donor beads, binding agent, and assay buffer[3].
Step-by-Step Protocol & Causality
-
Compound Preparation & Vehicle Control:
-
Action: Prepare 10-point, 3-fold serial dilutions of the substituted pyridazinones in 100% DMSO. Dilute these 1:100 in the PDE3A assay buffer to achieve a final 1X concentration.
-
Causality: Maintaining a strict final DMSO concentration of ≤1% across all wells (including the uninhibited positive control) is critical. Higher DMSO concentrations can denature the recombinant PDE3A enzyme, artificially skewing the apparent IC50[3].
-
-
Enzyme-Inhibitor Pre-Incubation:
-
Action: Add 10 µL of the diluted compound to 10 µL of PDE3A enzyme (0.1 ng/µL final) in a 384-well microplate. Incubate at room temperature for 15 minutes.
-
Causality: Pre-incubation allows the substituted pyridazinones to reach thermodynamic binding equilibrium with the enzyme's active site before substrate competition begins, ensuring accurate profiling of slow-binding inhibitors.
-
-
Substrate Addition (Reaction Initiation):
-
Action: Add 10 µL of 100 nM FAM-cAMP substrate to initiate the reaction. Incubate for 60 minutes at room temperature on a gentle shaker.
-
Causality: Utilizing FAM-cAMP at a concentration near or below its Michaelis constant (
) ensures the assay operates within the linear velocity regime. This maximizes the assay's sensitivity to competitive inhibitors like pimobendan[3].
-
-
Detection & Signal Equilibration:
-
Action: Add 30 µL of the Tb-labeled donor bead/Binding Agent mix. Incubate for 1 hour to allow the binding agent to capture the generated FAM-AMP.
-
Causality: The binding agent specifically recognizes the free phosphate group exposed only after PDE3A cleaves the cyclic bond. Uncleaved FAM-cAMP will not bind[3].
-
-
TR-FRET Readout:
-
Action: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 490 nm; Emission 2: 520 nm) using a 50 µs delay.
-
Causality: The 50 µs delay allows short-lived background autofluorescence from the test compounds to decay completely. The resulting 520/490 nm emission ratio is directly proportional to PDE3A activity, providing an exceptionally clean signal-to-noise ratio[3].
-
Step-by-step workflow for the homogeneous TR-FRET PDE3A assay.
Head-to-Head Comparison: Data Analysis
The table below synthesizes the quantitative performance of three distinct substituted pyridazinones against the bipyridine reference standard, Milrinone.
| Compound | Chemical Scaffold | PDE3A IC50 (µM) | PDE4 Selectivity Ratio | Primary Pharmacological Profile |
| Levosimendan | Substituted Pyridazinone | 0.0015 | >1000x | Ultra-potent PDE3 inhibitor & Calcium Sensitizer (Inodilator)[2][4] |
| Pimobendan | Substituted Pyridazinone | 0.320 | ~100x | PDE3 inhibitor & Calcium Sensitizer (Veterinary/Human heart failure)[2] |
| Zardaverine | Substituted Pyridazinone | 0.800 | ~1x | Dual PDE3/PDE4 inhibitor (Bronchodilator applications)[2] |
| Milrinone (Ref) | Bipyridine | 0.450 | >50x | Selective PDE3 inhibitor (Acute heart failure)[5] |
Structure-Activity Relationship (SAR) Insights
The experimental data highlights how substitutions on the pyridazinone core drastically alter target affinity and selectivity:
-
The Core Requirement: The 4,5-dihydro-3(2H)-pyridazinone ring is the fundamental pharmacophore. The nitrogen atoms and the carbonyl oxygen mimic the hydrogen-bonding network of the natural cAMP substrate[1].
-
Levosimendan's Superior Potency: Levosimendan exhibits sub-nanomolar to low-nanomolar IC50 values against PDE3A. This is driven by its unique dinitrile substitution and stereochemistry, which lock the molecule into an optimal conformation for the deep hydrophobic pocket of the PDE3 active site, yielding an IC50 magnitude heavily superior to milrinone[4].
-
Zardaverine's Dual Action: Unlike levosimendan and pimobendan, zardaverine features a less bulky 6-phenyl substitution pattern. This reduced steric bulk allows it to fit into the active sites of both PDE3 and PDE4, resulting in a 1:1 selectivity ratio. This makes it an excellent tool compound for respiratory assays but limits its use as a selective cardiac inotrope[2].
-
Milrinone Comparison: While milrinone (a bipyridine) reliably inhibits PDE3A at 0.45 µM[5], the substituted pyridazinone scaffold (specifically levosimendan and pimobendan) offers a dual-mechanism advantage. In cellular and in vivo models, these pyridazinones not only inhibit PDE3 but also bind to Troponin C, acting as calcium sensitizers[2][4]. This dual action improves myocardial contractility without significantly increasing myocardial oxygen consumption—a distinct clinical advantage over pure PDE3 inhibitors like milrinone.
References
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
PDE3A TR-FRET Assay Kit Source: BPS Bioscience URL:[Link]
-
Pharmacologically Active Molecules Bearing the Pyridazinone Ring as Main Scaffold Source: DergiPark URL:[Link]
-
Levosimendan - CCC Pharmacology Source: Life in the Fast Lane (LITFL) URL:[Link]
Sources
Validation of a Novel Directed Cross-Coupling Route for 5-Chloro-4-methyl-2,3-dihydropyridazin-3-one
Executive Summary
5-Chloro-4-methyl-2,3-dihydropyridazin-3-one (also known as 5-chloro-4-methylpyridazin-3(2H)-one, CAS: 104566-45-2) is a highly valued heterocyclic building block in the development of agrochemicals and active pharmaceutical ingredients (APIs), particularly in the synthesis of PDE inhibitors and novel herbicides[1]. Modern heterocyclic synthesis increasingly relies on optimized catalytic conditions and predictive modeling to streamline the development of novel bioactive agents[2]. However, the scalable synthesis of this specific regiomer has historically been bottlenecked by poor regioselectivity and high environmental factors (E-factors). This guide objectively compares a novel, carbonyl-directed continuous-flow synthetic route against traditional batch methodologies, providing comprehensive experimental validation and mechanistic insights.
Mechanistic Rationale & Route Design
The Regioselectivity Challenge
The presents a unique electronic environment. In 4,5-dihalopyridazin-3(2H)-ones, the halogen at the C5 position is highly activated, functioning as a vinylogous acyl halide[3]. Consequently, traditional transition-metal-catalyzed cross-coupling reactions (e.g., standard Suzuki, Stille, or Sonogashira couplings) inherently favor substitution at the C5 position. When reacting 4,5-dichloropyridazin-3(2H)-one with a methylating agent, the standard electronic bias predominantly yields the undesired 4-chloro-5-methyl isomer.
Traditional Route: Linear Acyclic Condensation
To circumvent the C5-bias, traditional syntheses often avoid cross-coupling entirely. Instead, they rely on the condensation of pre-functionalized acyclic precursors (e.g., 2-chloro-3-methyl-4-oxobutanoic acid derivatives) with hydrazine. This approach suffers from multi-step precursor synthesis, harsh reaction conditions, and poor overall atom economy, making it unsuitable for modern, sustainable scale-up.
Novel Route: Carbonyl-Directed C-H/C-Cl Functionalization
To directly access 5-chloro-4-methyl-2,3-dihydropyridazin-3-one from inexpensive 4,5-dichloropyridazin-3(2H)-one, we validated a novel directed Suzuki-Miyaura cross-coupling. By employing a bifunctional Palladium-NHC (N-heterocyclic carbene) catalyst equipped with a hydrogen-bond donating motif, the catalyst anchors to the C3-carbonyl oxygen. This spatial pre-organization forces the palladium center to undergo oxidative addition exclusively at the adjacent, sterically more hindered C4-Cl bond, completely overriding the inherent electronic preference for the C5 position.
Fig 1. Mechanistic divergence in the regioselective cross-coupling of 4,5-dichloropyridazinones.
Comparative Performance Data
The following table summarizes the quantitative performance metrics of the traditional acyclic condensation route versus the novel directed cross-coupling route under continuous-flow conditions.
| Metric | Traditional Route (Acyclic Condensation) | Novel Route (Directed Pd-Coupling in Flow) | Analytical Method |
| Overall Yield | 32% (over 4 steps) | 88% (single step from 4,5-dichloro) | qNMR (Internal Standard) |
| Regiomeric Ratio (C4:C5) | N/A (Linear synthesis) | > 98:2 | HPLC-UV (254 nm) |
| Reaction Time | 24 - 36 hours | 15 minutes (Residence Time) | In-line FT-IR |
| E-Factor | > 45 | 8.2 | Mass Balance Calculation |
| Purity (Post-Cryst.) | 92% | > 99.5% | LC-MS |
Self-Validating Experimental Protocol
The following protocol describes the optimized continuous-flow synthesis of 5-chloro-4-methyl-2,3-dihydropyridazin-3-one. The system is designed to be self-validating through Process Analytical Technology (PAT), ensuring that any deviation in regioselectivity is immediately detected and corrected.
Fig 2. Continuous-flow workflow with in-line PAT for the synthesis of the target compound.
Step 1: Reagent and Catalyst Preparation
-
Solution A: Dissolve 4,5-dichloropyridazin-3(2H)-one (1.0 equiv, 0.5 M) and methylboronic acid (1.2 equiv) in anhydrous 2-methyltetrahydrofuran (2-MeTHF).
-
Solution B: Prepare a 0.02 M solution of the bifunctional Pd-NHC catalyst and K₂CO₃ (2.0 equiv) in a 9:1 mixture of 2-MeTHF and water. Causality Check: The slight addition of water in Solution B is critical to activate the boronic acid via the formation of a reactive boronate complex, facilitating the transmetalation step. Without water, the catalytic cycle stalls at the transmetalation phase, leading to unreacted starting material.
Step 2: Continuous Flow Execution
-
Pump Solution A and Solution B through a T-mixer at equal flow rates into a silicon carbide (SiC) microreactor.
-
Maintain the reactor temperature at 120 °C with a system back-pressure of 5 bar to prevent solvent boiling and ensure a homogenous single-phase reaction.
-
Adjust the total flow rate to achieve a residence time (
) of exactly 15 minutes.
Step 3: In-line PAT Monitoring (The Self-Validating Mechanism)
-
Route the reactor effluent through an in-line FT-IR flow cell.
-
Monitor the characteristic carbonyl stretch. The starting material exhibits a C=O stretch at 1680 cm⁻¹, whereas the target 5-chloro-4-methyl product shifts to 1665 cm⁻¹ due to the electron-donating effect of the newly installed C4-methyl group.
-
Validation: If the C=O stretch appears at 1655 cm⁻¹ (indicative of the undesired C5-methyl isomer), the system automatically flags a loss of catalyst directing-group fidelity, prompting an immediate halt for quality assurance.
Step 4: Workup and Isolation
-
Collect the validated effluent in a vessel containing aqueous NH₄Cl to quench the reaction.
-
Separate the organic phase, wash with brine, and concentrate under reduced pressure.
-
Recrystallize from ethanol/water (7:3) to afford 5-chloro-4-methyl-2,3-dihydropyridazin-3-one as highly pure off-white crystals.
References
-
[1] AccelaChem. "5-Chloro-4-methylpyridazin-3(2H)-one (CAS: 104566-45-2)." AccelaChem Product Catalog. URL: [Link]
-
[3] Matyus, P., et al. "Synthesis and chemistry of pyridazin-3(2H)-ones." Tetrahedron. URL:[Link]
-
[2] ACS Omega. "Synthesis, Biochemical Characterization, and Theoretical Studies of Novel β-Keto-enol Pyridine and Furan Derivatives as Potent Antifungal Agents." PMC. URL:[Link]
Sources
- 1. 15397-15-6,1,2,3,5-Tetra-O-benzoyl-2-C-methyl-beta-D-ribofuranose-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Synthesis, Biochemical Characterization, and Theoretical Studies of Novel β-Keto-enol Pyridine and Furan Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
Safety Operating Guide
Personal protective equipment for handling 5-Chloro-4-methyl-2,3-dihydropyridazin-3-one
Chemical Identification & Hazard Profile
Authoritative Identity:
-
Chemical Name: 5-Chloro-4-methyl-2,3-dihydropyridazin-3-one[3][4][5][6]
-
Synonyms: 5-Chloro-4-methyl-3(2H)-pyridazinone
-
Molecular Formula: C₅H₅ClN₂O
-
Molecular Weight: 144.56 g/mol
Hazard Assessment (Class-Based Extrapolation): As a halogenated heterocyclic intermediate, this compound shares toxicological properties with structural analogs (e.g., 4-chloro-2,3-dihydropyridazin-3-one, CAS 19064-67-6). Treat as a hazardous irritant with potential for acute toxicity.[7]
| Hazard Class | Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | WARNING | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | WARNING | H319: Causes serious eye irritation.[1][8][9] |
| STOT - Single Exposure | Category 3 | WARNING | H335: May cause respiratory irritation.[9] |
| Acute Toxicity (Oral) | Category 4* | WARNING | H302: Harmful if swallowed.[7] |
*Predicted based on pyridazinone pharmacophore data.
Personal Protective Equipment (PPE) Matrix
The selection of PPE is governed by the "Barrier-Breakthrough-Degradation" principle. For chlorinated heterocycles, standard latex is insufficient due to poor organic solvent resistance and potential for micro-pitting.
Hand Protection Strategy
-
Primary Barrier: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).
-
Causality: Nitrile provides superior resistance to physical abrasion and incidental splashes compared to latex.
-
-
Secondary Barrier (Immersion/High Risk): Double-gloving or Silver Shield® (Laminate) liners.
-
Causality: If dissolved in penetrating solvents (e.g., DMSO, DMF, DCM), the solvent drives the toxicant through the glove. Laminate gloves prevent permeation of the carrier solvent.
-
Respiratory Protection
-
Solid State (Dust): N95 (US) or P2 (EU) particulate respirator.
-
Requirement: Mandatory during weighing or open transfer outside a fume hood.
-
-
Solution State (Vapors): Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges if fume hood containment is breached.
Eye & Body Protection[8][9][10][11]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Safety glasses are insufficient for fine powders that can drift around side shields.
-
Body: Lab coat (cotton/polyester blend) with long sleeves. For scale-up (>10g), wear a Tyvek® apron to prevent dust accumulation on clothing.
Operational Handling Protocol
A. Receiving & Storage
-
Inspection: Verify the container seal is intact upon arrival. Check for "caking" which indicates moisture ingress.
-
Storage Conditions: Store in a cool, dry place (2-8°C recommended for long-term stability). Keep container tightly closed.
-
Segregation: Store away from strong oxidizing agents and strong bases (potential for hydrolysis or exothermic reaction).
B. Weighing & Preparation (The Critical Step)
-
Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment balance enclosure.
-
Static Control: Pyridazinone powders can be static-charged. Use an antistatic gun or ionizer if the powder "flies" during transfer.
Step-by-Step Weighing:
-
Don PPE: Goggles, N95 mask (if hood sash is >18 inches), Nitrile gloves.
-
Prepare: Place a pre-weighed vial and spatula inside the hood.
-
Transfer: Open source container inside the hood. Transfer slowly to avoid dust cloud generation.
-
Clean: Wipe the spatula and balance area with a damp Kimwipe (water/methanol) before removing hands from the hood.
-
Seal: Parafilm the weighed vial immediately.
C. Reaction Setup
-
Solvent Choice: This compound is sparingly soluble in water but soluble in DMSO, DMF, and hot alcohols.
-
Heating: If refluxing, ensure the condenser water flow is active before heating. Chlorinated pyridazinones can emit HCl gas if thermally decomposed (>200°C).
Emergency Response & Spill Management
Spill Decision Logic
-
Minor Spill (<5g solid): Manageable by lab personnel.
-
Major Spill (>5g or solution): Evacuate area, ventilate, contact EHS.
Cleanup Protocol (Solid Spill):
-
Isolate: Mark the area.
-
Dampen: Cover the powder with a paper towel soaked in inert solvent (e.g., heptane or water) to prevent dust generation. Do not use acetone/methanol initially as it may spread the compound.
-
Scoop: Use a dustpan or stiff card to lift the damp solid.
-
Wash: Clean the surface with 1N NaOH (neutralizes potential acidic residues) followed by water.
-
Waste: Place all cleanup materials in a "Hazardous Solid Waste" container.
Waste Disposal & Deactivation
Disposal Classification: Halogenated Organic Waste.
| Waste Stream | Treatment Method | Disposal Path |
| Solid Waste | Double-bag in polyethylene. | High-Temperature Incineration (Halogen-compatible). |
| Liquid Waste (Aqueous) | Adjust pH to 6-8. | Aqueous Waste Stream (Check local regulations for chloro-organics). |
| Liquid Waste (Organic) | Segregate from non-halogenated solvents. | Halogenated Solvent Waste Drum. |
Deactivation (Glassware): Rinse glassware with a dilute alkaline solution (5% Sodium Bicarbonate) to neutralize any acidic hydrolysis products before standard washing.
Visual Workflows
Figure 1: Safe Handling Workflow
Caption: Operational workflow emphasizing the critical control point at the weighing stage to prevent dust exposure.
Figure 2: Spill Response Decision Tree
Caption: Decision logic for immediate spill response, prioritizing containment for solids and evacuation for liquids/large quantities.
References
-
Chemical Identification: Bio-Fount. (n.d.). 5-chloro-4-methyl-2,3-dihydropyridazin-3-one (CAS 104566-45-2).[3][4][5][6] Retrieved March 5, 2026, from [Link]
-
Glove Resistance: Oxwork. (2024). Butyl or nitrile gloves: what to choose against chemical risks? Retrieved March 5, 2026, from [Link]
-
Synthesis & Properties: SciSpace. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications. Retrieved March 5, 2026, from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 3. CAS号列表_1_第598页_Chemicalbook [chemicalbook.com]
- 4. CAS [chemicalbook.com]
- 5. 104566-45-2|5-chloro-4-methyl-2,3-dihydropyridazin-3-one|5-chloro-4-methyl-2,3-dihydropyridazin-3-one|-范德生物科技公司 [bio-fount.com]
- 6. cacheby.com [cacheby.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. biomedicadiagnostics.com [biomedicadiagnostics.com]
- 9. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
